4-Isopropylphenylacetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGFRBHGXIDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; powerful, green, refreshingly bark-woody or saplike odour | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230.00 to 243.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Isopropylphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041493 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 4-Isopropylphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041493 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.975 | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4395-92-0 | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl phenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-isopropylphenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLPHENYLACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQW56W3YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Isopropylphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041493 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activity of 4-Isopropylphenylacetaldehyde. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Chemical Identity and Physical Properties
This compound, also known as cuminaldehyde, is an aromatic aldehyde with a characteristic earthy and green odor. It is found in some essential oils and is used in the fragrance and flavor industry. From a pharmaceutical perspective, it has been identified as a phosphodiesterase (PDE) inhibitor, a class of compounds with broad therapeutic potential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 4395-92-0 | [1] |
| Appearance | Colorless liquid | - |
| Odor | Earthy, green, fern-like | - |
| Boiling Point | 235-237 °C (estimated) | - |
| Density | 0.968 g/cm³ (estimated) | - |
| Refractive Index | 1.516 (estimated) | - |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Chemical Structure
The structure of this compound consists of a benzene ring substituted with an isopropyl group at the para position (position 4) and an acetaldehyde group.
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted and Analog-Based)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 9.7 (t, 1H) | -CHO |
| 7.2 (d, 2H) | Aromatic CH |
| 7.1 (d, 2H) | Aromatic CH |
| 3.6 (d, 2H) | -CH₂- |
| 2.9 (sept, 1H) | -CH(CH₃)₂ |
| 1.2 (d, 6H) | -CH(CH₃)₂ |
Note: Predicted values are based on standard chemical shift increments and data from analogous compounds such as 4-isopropylbenzaldehyde and phenylacetaldehyde. Actual experimental values may vary.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 162 | [M]⁺ | Molecular ion |
| 147 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |
| 119 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: Fragmentation patterns are predicted based on typical fragmentation of aromatic aldehydes and alkylbenzenes.[2][3][4]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. The following is a representative protocol based on general procedures for the synthesis of similar aldehydes.
Materials:
-
4-Bromoisopropylbenzene (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether
-
N,N-Dimethylformamide (DMF) (1.2 equivalents)
-
Iodine crystal (catalyst)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 4-bromoisopropylbenzene in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining 4-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with DMF:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add N,N-dimethylformamide (DMF) dropwise via the dropping funnel, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of ~2 to hydrolyze the intermediate iminium salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
-
Biological Activity: Phosphodiesterase Inhibition
This compound has been identified as an inhibitor of phosphodiesterase (PDE), specifically PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA). This mechanism is of significant interest in drug development for inflammatory and neurological disorders.[5][6][7][8]
Signaling Pathway of a Generic PDE4 Inhibitor
Caption: General signaling pathway of a PDE4 inhibitor.
This guide provides a foundational understanding of this compound for scientific and research applications. Further experimental validation of the predicted data is recommended for specific research needs.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]
- 3. massbank.eu [massbank.eu]
- 4. mzCloud – Phenylacetaldehyde [mzcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde (CAS Number: 4395-92-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-isopropylphenylacetaldehyde (CAS No. 4395-92-0), a significant aromatic aldehyde. The document details its physicochemical characteristics, a representative synthetic protocol, analytical methodologies for its characterization, its potential biological activity as a phosphodiesterase inhibitor, and essential safety information. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and mandatory visualizations are included to facilitate a deeper understanding for research and development applications.
Physicochemical Properties
This compound, also known as cuminaldehyde, is an organic compound with a distinct aromatic profile. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4395-92-0 | |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Reported as a solid, can be a colorless liquid | [1] |
| Odor | Earthy, fern-like, aldehydic, with green and cumin notes | [1] |
| Boiling Point | Approximately 230-243 °C | |
| Density | Approximately 0.965-0.975 g/cm³ | |
| Refractive Index | Approximately 1.515-1.525 | |
| Solubility | Insoluble in water; soluble in oils and ethanol | |
| Flash Point | 95 °C | [2] |
Synthesis
A plausible and commonly cited method for the synthesis of this compound involves the reaction of a Grignard reagent with an orthoformate followed by acidic hydrolysis of the resulting acetal.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Isopropylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethyl orthoformate
-
Anhydrous toluene
-
Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-isopropylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed, yielding 4-isopropylphenylmagnesium bromide.
-
Acetal Formation: The Grignard solution is cooled to 0 °C. A solution of triethyl orthoformate in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of a cold, saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine. The solvent is removed under reduced pressure. The crude diethyl acetal is then hydrolyzed by stirring with a 10% aqueous hydrochloric acid solution at room temperature.
-
Purification: The reaction mixture is extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.
Synthesis Workflow Diagram
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | ~9.7 | t | 1H | Aldehydic proton (-CHO) |
| Proton | ~7.2 | d | 2H | Aromatic protons (ortho to -CH₂CHO) |
| Proton | ~7.1 | d | 2H | Aromatic protons (meta to -CH₂CHO) |
| Proton | ~3.6 | d | 2H | Methylene protons (-CH₂CHO) |
| Proton | ~2.9 | sept | 1H | Isopropyl methine proton (-CH(CH₃)₂) |
| Proton | ~1.2 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbon | ~200 | Aldehydic Carbonyl (-CHO) |
| Carbon | ~149 | Aromatic Carbon (-C-iPr) |
| Carbon | ~131 | Aromatic Carbon (-C-CH₂CHO) |
| Carbon | ~129 | Aromatic Carbons (ortho to -CH₂CHO) |
| Carbon | ~127 | Aromatic Carbons (meta to -CH₂CHO) |
| Carbon | ~50 | Methylene Carbon (-CH₂CHO) |
| Carbon | ~34 | Isopropyl Methine Carbon (-CH(CH₃)₂) |
| Carbon | ~24 | Isopropyl Methyl Carbons (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (isopropyl) |
| ~2870, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1610, ~1515 | Medium | C=C stretch (aromatic) |
| ~1465 | Medium | C-H bend (isopropyl) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 133 | [M - CHO]⁺ |
| 119 | [M - C₃H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Create a series of calibration standards by diluting the stock solution.
-
For complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary, followed by reconstitution in the analysis solvent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Analytical Workflow Diagram
Biological Activity: Phosphodiesterase Inhibition
This compound has been identified as a potential phosphodiesterase (PDE) inhibitor. Specifically, it is suggested to inhibit phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Mechanism of Action
PDE4 enzymes are responsible for the degradation of cAMP into AMP. By inhibiting PDE4, this compound can lead to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream signaling pathways, most notably Protein Kinase A (PKA). The activation of PKA can modulate the activity of various transcription factors, such as the cAMP response element-binding protein (CREB), which in turn can suppress the expression of pro-inflammatory cytokines and enhance the expression of anti-inflammatory mediators. This mechanism of action makes PDE4 inhibitors a subject of interest for the treatment of various inflammatory conditions.
Signaling Pathway Diagram
Safety Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Flammable Liquids |
| Warning | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Toxicity (Oral) |
| Warning | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disclaimer: The information provided in this technical guide is intended for use by qualified professionals. While efforts have been made to ensure accuracy, some data, particularly experimental protocols and spectral characterizations, are representative examples based on chemical principles and data from analogous compounds due to the limited availability of specific information for this compound. Users should independently verify all information and conduct their own risk assessments before handling this chemical.
References
A Comprehensive Technical Guide to Synonyms for 4-Isopropylphenylacetaldehyde in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synonyms, identifiers, and general experimental approaches related to 4-Isopropylphenylacetaldehyde. The information is intended to assist researchers in navigating the chemical literature, identifying this compound under its various names, and understanding the common methodologies for its synthesis, purification, and analysis.
Chemical Identity and Synonyms
This compound is an aromatic aldehyde with applications in the fragrance and flavor industries.[1] Due to its commercial use and presence in various chemical databases, it is referred to by a multitude of synonyms and assigned several unique identifiers. A comprehensive understanding of these is crucial for effective literature and database searches.
Data Presentation: Synonyms and Identifiers
The following table summarizes the known synonyms and chemical identifiers for this compound.
| Category | Value | Source |
| IUPAC Name | 2-(4-isopropylphenyl)acetaldehyde | PubChem[2] |
| CAS Number | 4395-92-0 | ChemicalBook[3], PubChem[2] |
| Systematic Name | Benzeneacetaldehyde, 4-(1-methylethyl)- | RIFM[4], PubChem[2] |
| Common Synonyms | p-Isopropylphenylacetaldehyde | RIFM[4], PubChem[2] |
| Cuminyl acetaldehyde | Chemical Bull[1] | |
| Cumylacetaldehyde | RIFM[4] | |
| Cortexal | RIFM[4] | |
| p-Cymen-7-carboxaldehyde | RIFM[4] | |
| Homocuminic aldehyde | PubChem[2] | |
| EINECS Number | 224-522-5 | ChemicalBook[3], PubChem[2] |
| FEMA Number | 2954 | PubChem[2] |
| JECFA Number | 1024 | PubChem[2] |
| Molecular Formula | C11H14O | ChemicalBook[3], RIFM[4] |
| Molecular Weight | 162.23 g/mol | ChemicalBook[3], RIFM[4] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively documented in readily available literature. However, established methods for the synthesis, purification, and analysis of aromatic aldehydes can be adapted for this compound.
General Synthesis of Aromatic Aldehydes
The synthesis of aromatic aldehydes can be broadly categorized into direct and indirect methods.[5]
-
Direct Methods : These involve the direct introduction of a formyl group onto the aromatic ring. A common example is the Gattermann-Koch reaction , which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate benzene and its derivatives.[5][6]
-
Indirect Methods : These methods involve the conversion of an existing functional group on the aromatic ring into an aldehyde. Examples include:
-
Oxidation of Benzyl Alcohols : Primary benzylic alcohols can be oxidized to the corresponding aldehydes using various oxidizing agents.[5]
-
Reduction of Carboxylic Acid Derivatives : Acid chlorides or esters can be reduced to aldehydes.[5]
-
Oxidative Hydroxymethylation : An arene substrate can undergo acid-catalyzed hydroxymethylation with paraformaldehyde, followed by in situ oxidation of the intermediate alcohol to the aldehyde.[7]
-
Kornblum Oxidation : Aromatic halides can be oxidized using dimethyl sulfoxide (DMSO) to yield aromatic aldehydes.[8]
-
A plausible synthesis route for this compound involves the Grignard reaction of cumyl magnesium chloride with ethyl formate, followed by acidic hydrolysis of the resulting acetal.[3]
Purification of Liquid Aldehydes
Aldehydes are prone to oxidation to carboxylic acids and may also contain unreacted starting materials or byproducts from side reactions.[9] Common purification techniques for liquid aldehydes include:
-
Washing : The crude product can be washed with a mild base, such as a 10% sodium bicarbonate solution, to remove acidic impurities. This is typically followed by washing with water to remove any remaining base and water-soluble impurities.[9]
-
Drying : The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9]
-
Distillation : Fractional distillation under reduced pressure is a common final step to purify the aldehyde from non-volatile impurities and other components with different boiling points.[9]
-
Bisulfite Adduct Formation : A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct by reacting the aldehyde with a saturated solution of sodium bisulfite.[10][11][12][13] The adduct can be filtered and then decomposed with an acid or base to regenerate the pure aldehyde.[13] This method is particularly effective for removing non-aldehydic impurities.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like those found in fragrances and flavors.[14][15][16][17][18] A general protocol for the GC-MS analysis of a sample containing this compound would involve:
-
Sample Preparation : The sample is diluted in a suitable solvent (e.g., ethanol, hexane). For complex matrices like cosmetics, a liquid-liquid extraction may be necessary to isolate the fragrance components.[18]
-
GC Separation : The diluted sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to elute compounds with different volatilities.
-
MS Detection and Identification : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule. The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a known standard or by matching the spectrum to a reference library (e.g., NIST).
Logical Workflow for Synonym Identification
The process of identifying and verifying synonyms for a chemical compound is a critical first step in any research project. The following diagram illustrates a logical workflow for this process.
References
- 1. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. p-Isopropylphenylacetaldehyde | C11H14O | CID 61359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. scribd.com [scribd.com]
- 6. organicmystery.com [organicmystery.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gcms.cz [gcms.cz]
- 15. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. perfumersworld.com [perfumersworld.com]
- 18. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of p-Isopropyl Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of p-isopropyl phenylacetaldehyde. The information is compiled from various sources and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Chemical Identity and Physical Properties
p-Isopropyl phenylacetaldehyde, also known as 4-(1-methylethyl)benzeneacetaldehyde, is an aromatic aldehyde with the molecular formula C₁₁H₁₄O[1][2]. Its chemical structure consists of a phenylacetaldehyde backbone with an isopropyl group substituted at the para position of the benzene ring.
Table 1: General and Physical Properties of p-Isopropyl Phenylacetaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| CAS Number | 4395-92-0 | [1][2] |
| Appearance | Colorless liquid (estimation) | N/A |
| Boiling Point | ~248.94 °C (rough estimate) | N/A |
| Density | ~0.9411 g/cm³ (rough estimate) | N/A |
| Refractive Index | ~1.5400 (estimate) | N/A |
| Solubility | Data not available | N/A |
Note: Some physical properties are estimations and have not been experimentally verified in the available literature.
Spectroscopic Data
Detailed experimental spectroscopic data for p-isopropyl phenylacetaldehyde is limited in the public domain. However, predicted data for the parent compound, phenylacetaldehyde, and related structures can provide valuable insights for spectral interpretation.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Predicted spectra for phenylacetaldehyde suggest the aldehyde proton would appear as a triplet around 9.7 ppm, the methylene protons as a doublet around 3.6 ppm, and the aromatic protons in the range of 7.2-7.4 ppm. For p-isopropyl phenylacetaldehyde, one would expect to see additional signals for the isopropyl group: a septet for the methine proton and a doublet for the two methyl groups.
-
¹³C NMR: Predicted spectra for phenylacetaldehyde show the carbonyl carbon at approximately 200 ppm, the methylene carbon around 50 ppm, and the aromatic carbons between 126 and 134 ppm. In p-isopropyl phenylacetaldehyde, additional signals for the isopropyl group's carbons would be expected.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of an aldehyde is characterized by a strong C=O stretching absorption band typically appearing in the region of 1740-1720 cm⁻¹. For aromatic aldehydes, this peak may be shifted to a slightly lower wavenumber. Additionally, a characteristic pair of bands for the C-H stretching of the aldehyde group can be observed around 2850 and 2750 cm⁻¹. The spectrum would also display bands corresponding to the aromatic ring and the isopropyl group.
2.3. Mass Spectrometry (MS)
The mass spectrum of p-isopropyl phenylacetaldehyde would be expected to show a molecular ion peak (M⁺) at m/z 162. Fragmentation patterns would likely involve the loss of the aldehyde group, the isopropyl group, and characteristic benzylic cleavage.
Chemical Properties and Reactivity
p-Isopropyl phenylacetaldehyde is an aldehyde and thus exhibits the typical reactivity of this functional group. It can undergo oxidation to form the corresponding carboxylic acid, p-isopropyl phenylacetic acid, and reduction to form the alcohol, 2-(p-isopropylphenyl)ethanol. It is also susceptible to nucleophilic addition reactions at the carbonyl carbon.
Information regarding its stability suggests that, like many aldehydes, it may be prone to oxidation and polymerization over time.
Synthesis and Purification
4.1. Proposed Synthesis Workflow
A common method for the synthesis of phenylacetaldehydes is the oxidation of the corresponding phenylethanol. Therefore, a likely synthesis for p-isopropyl phenylacetaldehyde would involve the oxidation of 2-(4-isopropylphenyl)ethanol.
4.2. General Experimental Protocol for Oxidation
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific reaction.
-
Reaction Setup: A solution of 2-(4-isopropylphenyl)ethanol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or reagents for a Swern oxidation, is slowly added to the solution while maintaining a controlled temperature, typically at 0 °C or room temperature depending on the chosen reagent.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine the point of completion.
-
Workup: Upon completion, the reaction mixture is quenched by the addition of a suitable aqueous solution.
-
Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified to obtain pure p-isopropyl phenylacetaldehyde.
4.3. Purification
Purification of the final product is crucial to remove any unreacted starting material, byproducts, and residual reagents.
A common method for the purification of aldehydes is column chromatography on silica gel.
General Protocol for Column Chromatography:
-
Column Packing: A glass column is packed with silica gel using a suitable solvent system (eluent), which is typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).
-
Sample Loading: The crude p-isopropyl phenylacetaldehyde is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and the different components of the mixture are separated based on their polarity.
-
Fraction Collection: Fractions of the eluting solvent are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified p-isopropyl phenylacetaldehyde.
Biological Activity and Safety
5.1. Biological Activity
There is limited information available regarding the specific biological activities of p-isopropyl phenylacetaldehyde. Some studies have investigated its potential for genotoxicity. One study using a BlueScreen assay indicated positive results for both cytotoxicity and genotoxicity[1]. However, read-across studies using similar compounds suggest that it may not be a concern for genotoxicity[1]. It has been suggested that this compound may act as a phosphodiesterase inhibitor[3]. Further research is needed to fully elucidate its biological effects and potential mechanisms of action.
5.2. Safety and Handling
Detailed safety information is not extensively documented. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling p-isopropyl phenylacetaldehyde. It should be used in a well-ventilated area.
Signaling Pathway Involvement
Currently, there is no available information in the scientific literature that directly links p-isopropyl phenylacetaldehyde to any specific biological signaling pathways. Further research is required to investigate its potential interactions with cellular signaling cascades.
Conclusion
This technical guide has summarized the currently available information on the physical and chemical properties of p-isopropyl phenylacetaldehyde. While some fundamental data has been established, there are significant gaps in the experimental data, particularly concerning its spectroscopic characterization, detailed synthesis and purification protocols, and its role in biological systems. It is hoped that this guide will serve as a useful starting point for researchers and encourage further investigation into this compound.
References
4-Isopropylphenylacetaldehyde molecular weight and formula C11H14O
An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a compound with applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical properties, synthesis, biological activity, and potential applications in drug development, presenting data in a structured format for scientific and research audiences.
Physicochemical Properties
This compound, also known as Cuminaldehyde, is an aromatic aldehyde. Its core physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C11H14O | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1][2][3][4] |
| CAS Number | 4395-92-0 | [1][3][4] |
| Appearance | Solid | [3][5] |
| Odor | Characteristic bark, earthy, green | [5] |
| Boiling Point | 248.94°C (estimate) | [5] |
| Density | 0.9411 (estimate) | [5] |
| Refractive Index | 1.5400 (estimate) | [5] |
| LogP | 3.12 | [5] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cumyl magnesium chloride with ethyl formate or triethyl orthoformate, followed by acid hydrolysis of the resulting acetal.[5]
Experimental Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: Prepare cumyl magnesium chloride by reacting 4-isopropylbenzyl chloride with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Formate Ester: Slowly add ethyl formate or triethyl orthoformate to the Grignard reagent solution at a controlled temperature, typically 0-5°C, with continuous stirring. The reaction is exothermic and should be cooled to maintain the desired temperature.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. Subsequently, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of a weak acid, such as ammonium chloride or oxalic acid, to hydrolyze the intermediate acetal to the desired aldehyde.[6]
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a phosphodiesterase (PDE) inhibitor.[4] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, this compound can increase intracellular levels of cAMP, leading to downstream effects on cellular processes.[4] This mechanism of action is relevant in various physiological contexts, including neurotransmitter release.[4]
Caption: Inhibition of PDE by this compound.
Applications in Research and Drug Development
The role of this compound as a PDE inhibitor makes it a compound of interest for drug development, particularly in the context of neurological disorders.[4] The modulation of cAMP signaling pathways has therapeutic implications in conditions such as Alzheimer's disease.[4] Furthermore, its use as a chemical intermediate in the synthesis of more complex pharmaceutical compounds is an area of active investigation.[7] The fragrance and flavor industries also utilize this compound for its distinct scent and taste profile.[5][7]
Safety and Toxicology
While not considered highly toxic, appropriate safety precautions should be taken when handling this compound, as prolonged exposure may cause skin and eye irritation.[7]
| Endpoint | Result | Reference |
| Cytotoxicity | Positive in BlueScreen assay (<80% relative cell density) | [1] |
| Genotoxicity | Positive in BlueScreen assay | [1] |
| Mutagenicity | No data available for the compound itself. Read-across material 3-(p-isopropylphenyl)propionaldehyde was non-mutagenic in a bacterial reverse mutation assay. | [1] |
| Clastogenicity | No data available for the compound itself. Read-across material 3-(p-isopropylphenyl)propionaldehyde was non-clastogenic in an in vitro micronucleus test. | [1] |
| Subchronic Reference Dose (RfD) | 0.045 mg/kg/day | [1] |
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. p-Isopropylphenylacetaldehyde | C11H14O | CID 61359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Isopropylphenyl)acetaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. (4-Isopropylphenyl)acetaldehyde | 4395-92-0 | EAA39592 [biosynth.com]
- 5. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 6. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]
- 7. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Isopropylphenylacetaldehyde (CAS No. 4395-92-0), a significant compound in the fragrance and pharmaceutical industries. Due to the limited availability of published experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols and a workflow diagram for spectroscopic analysis.
Molecular Structure and Properties
-
IUPAC Name: 2-(4-isopropylphenyl)acetaldehyde
-
Synonyms: p-Isopropylphenylacetaldehyde, Cuminaldehyde acetaldehyde
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic, aromatic, benzylic, and isopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Triplet (t) | 1H | Aldehyde (-CH O) |
| ~7.2 | Doublet (d) | 2H | Aromatic (ortho to -CH₂CHO) |
| ~7.1 | Doublet (d) | 2H | Aromatic (ortho to -iPr) |
| ~3.6 | Doublet (d) | 2H | Benzylic (-CH ₂CHO) |
| ~2.9 | Septet | 1H | Isopropyl (-CH (CH₃)₂) |
| ~1.2 | Doublet (d) | 6H | Isopropyl (-CH(CH ₃)₂) |
Note: Predicted chemical shifts and multiplicities are based on established values for similar structural motifs.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The aldehydic carbonyl carbon is expected to be the most downfield signal.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Aldehyde Carbonyl (C =O) |
| ~148 | Quaternary Aromatic (ipso to -iPr) |
| ~131 | Quaternary Aromatic (ipso to -CH₂CHO) |
| ~129 | Aromatic CH (ortho to -CH₂CHO) |
| ~127 | Aromatic CH (ortho to -iPr) |
| ~50 | Benzylic Carbon (-CH ₂CHO) |
| ~34 | Isopropyl Methine (-CH (CH₃)₂) |
| ~24 | Isopropyl Methyl (-CH(CH ₃)₂) |
Note: Predicted chemical shifts are based on typical values for substituted benzene derivatives and aldehydes.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are expected to be from the aldehyde and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (Aliphatic - isopropyl and benzylic) |
| ~2820 and ~2720 | Medium | C-H stretch (Aldehyde C-H, Fermi resonance) |
| ~1725 | Strong | C=O stretch (Aldehyde carbonyl) |
| ~1605, ~1515, ~1465 | Medium | C=C stretch (Aromatic ring) |
| ~830 | Strong | C-H bend (p-disubstituted benzene) |
Note: Predicted absorption frequencies are based on characteristic values for aromatic aldehydes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| m/z Ratio | Proposed Fragment |
| 162 | [M]⁺: Molecular ion |
| 147 | [M - CH₃]⁺: Loss of a methyl group from the isopropyl moiety. |
| 119 | [M - C₃H₇]⁺ or [M - CHO - CH₂]⁺: Loss of the isopropyl group or a larger fragment. |
| 91 | [C₇H₇]⁺: Tropylium ion, a common fragment for compounds with a benzylic group. |
Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and common fragmentation pathways for aromatic aldehydes.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width should be set to approximately 0 to 220 ppm.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).
IR Spectroscopy
-
Sample Preparation: As the compound can be a liquid or a low-melting solid, it can be analyzed as a thin film between two NaCl or KBr plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification prior to analysis.
-
Ionization: Utilize Electron Impact (EI) ionization for GC-MS, which provides characteristic fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is common.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Biological Activity of 4-Isopropylphenylacetaldehyde and Related Aromatic Aldehydes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of the aromatic aldehyde, 4-Isopropylphenylacetaldehyde, and related compounds. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways implicated in the biological effects of aromatic aldehydes.
Executive Summary
Aromatic aldehydes, a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring, are prevalent in nature and have garnered significant interest for their diverse biological activities. This compound, a member of this class, has been investigated for various potential therapeutic effects, including phosphodiesterase inhibition, antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and provides data for structurally similar compounds to illustrate the potential biological profile. Detailed experimental methodologies are provided to facilitate further research and standardized evaluation of these compounds. Furthermore, this guide elucidates the key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, that are often modulated by aromatic aldehydes, providing a mechanistic framework for their observed biological effects.
Quantitative Biological Activity Data
Quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, data from safety assessments and studies on structurally related aromatic aldehydes provide insights into its potential bioactivities.
| Biological Activity | Compound | Test System | Result | Unit |
| Toxicity | This compound | Rat (oral, 28-day) | NOAEL = 4.5 | mg/kg/day |
| Skin Sensitization | This compound | Local Lymph Node Assay | NESIL = 1100 | µg/cm² |
| Anti-inflammatory | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | COX-2 Enzyme Assay | IC50 = 0.74 | µM |
| Antioxidant (DPPH) | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | DPPH Radical Scavenging Assay | IC50 = 8.36 | µM |
| Antioxidant (ABTS) | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | ABTS Radical Scavenging Assay | IC50 = 8.90 | µM |
NOAEL: No Observed Adverse Effect Level; NESIL: No Expected Sensitisation Induction Level; IC50: Half maximal Inhibitory Concentration. Data for the structurally similar compound (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal is included to provide an indication of potential activity[1].
Detailed Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to assessing the biological activity of aromatic aldehydes like this compound.
Phosphodiesterase (PDE) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of phosphodiesterase, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an increase in intracellular cAMP levels.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4).
-
Substrate Solution: Prepare a solution of [³H]-cAMP in Assay Buffer.
-
Enzyme Solution: Dilute the phosphodiesterase enzyme to the desired concentration in Assay Buffer.
-
Inhibitor Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add the Assay Buffer, the test compound solution, and the enzyme solution.
-
Initiate the reaction by adding the [³H]-cAMP substrate solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Add snake venom 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine using anion-exchange chromatography (e.g., Dowex resin).
-
-
Data Analysis:
-
Quantify the amount of [³H]-adenosine produced using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Reagent and Media Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB.
-
-
Inoculum Preparation:
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of MHB to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Antioxidant Activity - DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Cytotoxicity - MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Mechanisms of Action
Aromatic aldehydes can exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the potential involvement of the NF-κB, MAPK, and PI3K/Akt pathways, which are central to inflammation, cell proliferation, and survival.
Caption: Aromatic Aldehyde Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of the MAPK Signaling Pathway by Aromatic Aldehydes.
Caption: Aromatic Aldehyde Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion
This compound and other aromatic aldehydes represent a promising class of compounds with a wide range of potential biological activities. While quantitative data for this compound itself is currently sparse, the information available for structurally similar compounds, coupled with a mechanistic understanding of how aromatic aldehydes can modulate key cellular signaling pathways, provides a strong rationale for further investigation. The detailed experimental protocols provided in this guide are intended to support and standardize future research efforts in this area. It is anticipated that continued exploration of these compounds will lead to the development of novel therapeutic agents for a variety of diseases.
References
Potential Pharmacological Effects of 4-Isopropylphenylacetaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel therapeutic agents is a cornerstone of modern pharmacology. Phenylacetaldehyde derivatives, a class of organic compounds characterized by a phenyl group attached to an acetaldehyde moiety, have garnered interest for their diverse biological activities. Within this class, compounds bearing an isopropyl substitution on the phenyl ring, such as 4-isopropylphenylacetaldehyde and its derivatives, represent a promising area of investigation. Due to a paucity of direct research on this compound derivatives, this technical guide will focus on the well-studied analogous compound, cuminaldehyde (4-isopropylbenzaldehyde), and its derivatives. The structural similarity between these compounds, primarily the presence of the 4-isopropylphenyl group, allows for informed extrapolation of potential pharmacological effects. Cuminaldehyde is a major constituent of the essential oil of Cuminum cyminum (cumin) and has been traditionally used for various medicinal purposes.[1] This guide will provide an in-depth overview of the potential anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anti-Inflammatory and Analgesic Effects
Derivatives of the 4-isopropylphenyl scaffold have demonstrated significant anti-inflammatory and analgesic properties. These effects are primarily attributed to the inhibition of key inflammatory mediators and enzymes.
Studies on cuminaldehyde have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Furthermore, it has been observed to inhibit the activity of cyclooxygenase (COX) enzymes, with a preference for the inducible COX-2 isoform, a key player in inflammatory pain pathways.[2] The anti-inflammatory action of cuminaldehyde is also linked to the inhibition of the NF-κB and MAPK signaling pathways.[2] Some derivatives have also been shown to act as agonists of opioid receptors, contributing to their analgesic effects.[2]
Table 1: Anti-Inflammatory and Analgesic Activity of Cuminaldehyde and its Derivatives
| Compound/Derivative | Assay | Target/Model | Result (IC50/Inhibition) | Reference |
| Cuminaldehyde | COX-1 Inhibition (in vitro) | Ovine COX-1 | Preferential for COX-2 | [2] |
| Cuminaldehyde | COX-2 Inhibition (in vitro) | Human recombinant COX-2 | Preferential Inhibition | [2] |
| Cuminaldehyde | 15-Lipoxygenase (LOX) Inhibition | Enzyme kinetics analysis | IC50: 1370 µM (Competitive inhibitor) | [3] |
| Cumin Essential Oil (48.77% cuminaldehyde) | LPS-induced inflammation in macrophages | Cultured macrophage cells | Decreased mRNA of IL-1, IL-6, iNOS, COX-2; Reduced NF-κB, p-ERK, p-JNK | [4] |
Antioxidant Activity
The antioxidant potential of 4-isopropylphenyl derivatives is a significant aspect of their pharmacological profile. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Several synthesized cuminaldehyde derivatives have exhibited potent antioxidant activity in these assays.[5]
Table 2: Antioxidant Activity of Cuminaldehyde Derivatives
| Derivative | Assay | Result (% RSA / IC50) | Reference |
| NS-1B (a cuminaldehyde derivative) | DPPH Radical Scavenging Assay | % RSA: 84.39 | [5] |
| NS-1B (a cuminaldehyde derivative) | ABTS Radical Scavenging Assay | % RSA: 85.16 | [5] |
| NS-7B (a cuminaldehyde derivative) | DPPH Radical Scavenging Assay | % RSA: 82.65 | [5] |
| NS-7B (a cuminaldehyde derivative) | ABTS Radical Scavenging Assay | % RSA: 84.08 | [5] |
RSA: Radical Scavenging Activity
Antimicrobial Activity
The rising threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Cuminaldehyde and its derivatives have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][6] The antimicrobial mechanism is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes.[7]
Table 3: Antimicrobial Activity of Cuminaldehyde and its Derivatives
| Compound/Derivative | Organism | Assay | Result (MIC / Zone of Inhibition) | Reference |
| Cuminaldehyde | Pseudomonas aeruginosa | Broth Microdilution | MIC: 150 µg/mL | [8] |
| Cuminaldehyde | Staphylococcus aureus | Broth Microdilution | MIC: 12 mg/mL | [8] |
| Cumin Essential Oil | Escherichia coli | Not specified | ZI: 15.0 ± 0.09 mm | [5] |
| NS-7B (a cuminaldehyde derivative) | Escherichia coli | Broth Microdilution | MIC: 6.25 mg/mL | [5] |
| NS-7B (a cuminaldehyde derivative) | Aspergillus oryzae | Not specified | MIC: 12.5 mg/mL | [5] |
| NS-7B (a cuminaldehyde derivative) | Fusarium oxysporum | Not specified | ZI: 12.4 mm | [5] |
MIC: Minimum Inhibitory Concentration; ZI: Zone of Inhibition
Anticancer and Cytotoxic Effects
Preliminary studies suggest that derivatives of the 4-isopropylphenyl structure may possess anticancer properties. These compounds have been shown to induce cytotoxicity in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation and migration.[9]
For instance, certain hydantoin derivatives incorporating a 3-(4-substituted benzyl)-5-isopropyl-5-phenyl structure have demonstrated significant antiproliferative and antimigratory effects in human breast cancer cells.[9][10]
Table 4: Cytotoxic Activity of Cuminaldehyde and Related Derivatives
| Derivative | Cell Line | Assay | Result (IC50) | Reference | | :--- | :--- | :--- | :--- | | NS-1B (a cuminaldehyde derivative) | Not specified | Cytotoxicity Assay | IC50: 20.6 µg/mL |[5] | | NS-7B (a cuminaldehyde derivative) | Not specified | Cytotoxicity Assay | IC50: 26.1 µg/mL |[5] | | 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | MDA-MB-231 (Human breast cancer) | Antiproliferation Assay | Dose- and time-dependent inhibition |[9][10] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds and a positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: Dissolve the test compounds and the positive control in methanol or ethanol to prepare stock solutions. From these, prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
A blank well should contain the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentrations.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add serum-free medium and MTT solution to each well. Incubate at 37°C for 3-4 hours.
-
Formazan Solubilization: After incubation, add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The percentage of cytotoxicity can be calculated using the formula: % Cytotoxicity = (1 - [Absorbance_sample / Absorbance_control]) * 100. The IC50 value is determined from the dose-response curve.[4][5]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer
-
Heme
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Stop solution (e.g., HCl)
-
Prostaglandin E2 (PGE2) EIA kit for detection
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare all reagents and test compounds at the desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the test compound or reference inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the concentration-response curve.[8]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.[11][12]
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of cuminaldehyde derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the NF-κB pathway.
Caption: Cuminaldehyde derivatives inhibit the NF-κB signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of this compound derivatives.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. youtube.com [youtube.com]
The Discovery and Natural Occurrence of 4-Isopropylphenylacetaldehyde: An In-depth Technical Guide
An Introduction to 4-Isopropylphenylacetaldehyde (Cuminaldehyde)
This compound, more commonly known in scientific literature as cuminaldehyde or p-cuminaldehyde, is a naturally occurring aromatic aldehyde. This monoterpenoid is a key aroma compound found in various plants and is highly valued for its distinctive spicy, pungent, and herbaceous scent. Its presence is most notable in the essential oil of cumin, from which it derives its common name. Beyond its significant role in the flavor and fragrance industries, cuminaldehyde has garnered interest from the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and chemical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The compound recognized today as cuminaldehyde has been documented in chemical literature since at least the 1880s. Its discovery is intrinsically linked to the study of essential oils, particularly that of cumin (Cuminum cyminum). Early investigations into the chemical constituents of these natural extracts led to the isolation and identification of this aromatic aldehyde as a principal component responsible for the characteristic aroma of cumin.
Natural Occurrence of this compound
This compound is a prominent constituent of the essential oils of several plant species, primarily within the Apiaceae family. Its natural abundance can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the extraction method employed.
Table 1: Quantitative Analysis of this compound in Various Plant Essential Oils
| Plant Species | Common Name | Plant Part | Extraction Method | This compound Content (%) | Reference(s) |
| Cuminum cyminum L. | Cumin | Seeds | Hydrodistillation | 36.31 - 50.5 | [1] |
| Bunium persicum (Boiss.) B.Fedtsch. | Black Zira | Fruits | Hydrodistillation | 27.0 | [1] |
| Various Eucalyptus species | Eucalyptus | Leaves | Hydrodistillation | Trace amounts | [1] |
| Myrrha species | Myrrh | Resin | Hydrodistillation | Trace amounts | |
| Cinnamomum cassia | Cassia | Bark | Hydrodistillation | Trace amounts |
Biosynthesis of this compound
The biosynthesis of this compound in plants follows the monoterpene pathway, originating from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. The proposed biosynthetic pathway involves several key enzymatic steps:
-
Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed to form the ten-carbon precursor, geranyl diphosphate (GPP).
-
Cyclization to γ-Terpinene: GPP undergoes cyclization, catalyzed by the enzyme γ-terpinene synthase , to produce γ-terpinene.[1]
-
Aromatization to p-Cymene: γ-Terpinene is then aromatized to form p-cymene.[1]
-
Oxidation to this compound: The final steps involve the oxidation of p-cymene. This is believed to be a multi-step process mediated by cytochrome P450 monooxygenases (potentially from the CYP76B family) and alcohol dehydrogenases, which convert the methyl group of p-cymene into an aldehyde group.[2][3]
References
4-Isopropylphenylacetaldehyde: An Inquiry into its Putative Role as a Phosphodiesterase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Isopropylphenylacetaldehyde, a key intermediate in the synthesis of various pharmaceuticals, has not been extensively characterized as a phosphodiesterase (PDE) inhibitor in publicly available scientific literature. This guide serves as a foundational exploration into the potential for this compound to act as a PDE inhibitor, based on the known mechanisms of PDE inhibition and the structural characteristics of this compound. The following sections will outline a hypothetical framework for investigating its efficacy, including proposed experimental protocols and the signaling pathways that could be affected. This document is intended to stimulate further research and is not based on established experimental data for this specific compound.
Introduction to Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the phosphodiester bond in the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action terminates the signaling cascades initiated by these molecules. Given their central role in cellular function, PDEs have become significant targets for drug discovery in various therapeutic areas, including cardiovascular disease, respiratory conditions, and neurological disorders.
Hypothetical Interaction of this compound with PDEs
While no direct evidence currently exists, the structural features of this compound—namely its phenyl ring and isopropyl group—could theoretically allow it to interact with the hydrophobic pockets of the active sites of certain PDE isoforms. The aldehyde group could also potentially form interactions with amino acid residues within the active site.
Proposed Experimental Protocols for Determining PDE Inhibition
To investigate the potential PDE inhibitory activity of this compound, a series of standardized in vitro assays would be required.
Primary PDE Inhibition Assay (Enzyme Activity Assay)
This initial screening would determine if this compound can inhibit the activity of a panel of recombinant human PDE isoforms.
Table 1: Proposed Panel of PDE Isoforms for Initial Screening
| PDE Family | Isoform(s) | Second Messenger | Potential Therapeutic Area |
| PDE1 | PDE1A, PDE1B, PDE1C | Ca2+/CaM-stimulated cAMP/cGMP | Cognition, Cardiovascular |
| PDE2 | PDE2A | cGMP-stimulated cAMP/cGMP | Cognition, Heart Failure |
| PDE3 | PDE3A, PDE3B | cGMP-inhibited cAMP | Cardiovascular, Metabolic |
| PDE4 | PDE4A, PDE4B, PDE4C, PDE4D | cAMP-specific | Inflammation, Respiratory |
| PDE5 | PDE5A | cGMP-specific | Erectile Dysfunction, PAH |
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes would be obtained from commercial sources. The substrates, cAMP and cGMP, would be prepared in an appropriate assay buffer.
-
Compound Incubation: this compound would be serially diluted to a range of concentrations and pre-incubated with the respective PDE enzyme.
-
Initiation of Reaction: The enzymatic reaction would be initiated by the addition of the corresponding cyclic nucleotide substrate.
-
Detection of Product: The amount of product (AMP or GMP) generated would be quantified. A common method is the use of a phosphatase to convert the product to adenosine or guanosine, which can then be detected by various means, including fluorescence polarization or absorbance.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) would be calculated for each PDE isoform.
Caption: Workflow for an in vitro PDE inhibition assay.
Secondary Assay (Cell-Based Assay)
To determine the effect of this compound in a cellular context, a cell-based assay would be employed to measure intracellular cAMP or cGMP levels.
Methodology:
-
Cell Culture: A suitable cell line expressing the target PDE isoform (e.g., HEK293 cells) would be cultured.
-
Cell Stimulation: Cells would be treated with an agent that increases intracellular cAMP or cGMP (e.g., forskolin for cAMP).
-
Compound Treatment: The stimulated cells would then be treated with various concentrations of this compound.
-
Cell Lysis and Detection: After incubation, the cells would be lysed, and the intracellular levels of cAMP or cGMP would be quantified using a competitive immunoassay (e.g., ELISA) or a reporter assay.
-
Data Analysis: The ability of this compound to potentiate the stimulated increase in cyclic nucleotides would be determined, and an EC50 value would be calculated.
Relevant Signaling Pathways
Should this compound prove to be a PDE inhibitor, it would modulate signaling pathways controlled by cAMP and cGMP. The specific pathway affected would depend on the PDE isoform that is inhibited.
The cAMP Signaling Pathway
Extracellular signals (e.g., hormones) bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP from ATP.[1][2] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[1][3] PDE enzymes that hydrolyze cAMP (e.g., PDE3, PDE4) act to terminate this signal. Inhibition of these PDEs would lead to elevated cAMP levels and prolonged PKA activation.
Caption: The cAMP signaling pathway.
The cGMP Signaling Pathway
Nitric oxide (NO) or natriuretic peptides can stimulate guanylyl cyclase to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), which, similar to PKA, phosphorylates downstream targets to elicit a cellular response.[1][2] PDE5, for example, specifically hydrolyzes cGMP. Inhibition of PDE5 would increase cGMP levels and enhance PKG-mediated signaling.
Caption: The cGMP signaling pathway.
Data Presentation
Should experimental data be generated, it should be summarized in a clear and concise tabular format to allow for easy comparison of the inhibitory activity of this compound against different PDE isoforms.
Table 2: Hypothetical IC50 Data for this compound against a Panel of PDE Isoforms
| PDE Isoform | IC50 (µM) |
| PDE1A | > 100 |
| PDE2A | 55.2 |
| PDE3B | > 100 |
| PDE4D | 12.8 |
| PDE5A | 89.1 |
| PDE11A | > 100 |
Conclusion and Future Directions
This technical guide has outlined a theoretical framework for the investigation of this compound as a phosphodiesterase inhibitor. The proposed experimental protocols provide a starting point for researchers to systematically evaluate its potential activity. Future work should focus on executing these experiments to generate robust data. If significant inhibitory activity is identified against a particular PDE isoform, further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models, would be warranted to explore its therapeutic potential. The diagrams provided for the signaling pathways and experimental workflows serve as visual aids to understand the complex biological systems and experimental designs involved in this line of inquiry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Toxicity Screening of 4-Isopropylphenylacetaldehyde
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. All handling and use of this compound should be conducted in accordance with established laboratory safety protocols and regulatory guidelines.
Introduction
This compound, also known as Cuminaldehyde, is an aromatic aldehyde utilized in the fragrance, flavor, and pharmaceutical industries.[1] As with any chemical substance intended for use in consumer products or as a pharmaceutical intermediate, a thorough evaluation of its toxicological profile is essential to ensure human safety. This guide provides a summary of the initial toxicity screening data for this compound, presenting key findings in a structured format and detailing the methodologies of the cited experiments.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for toxicological assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| CAS Number | 4395-92-0 | [2][3] |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Solid | [1] |
| Odor | Characteristic bark odor with citrus and fruity notes | [3] |
| Boiling Point | 212 - 213 °C | |
| Melting Point | 59 - 61 °C | |
| Flash Point | 95 °C | [1] |
| Log Pow (n-octanol/water) | 2.90 (experimental) |
Toxicological Data Summary
The following tables summarize the available quantitative data from toxicity studies on this compound. It is important to note that some data are derived from read-across studies using structurally similar compounds, a common practice in toxicology for data-poor substances.
Acute Toxicity
While specific LD50 values were not found in the reviewed literature, the Safety Data Sheet (SDS) from Sigma-Aldrich provides hazard classifications indicating potential for acute toxicity.
| Endpoint | Classification | Hazard Statement |
| Oral Acute Toxicity | Category 4 | H302: Harmful if swallowed |
| Dermal Acute Toxicity | Category 4 | H312: Harmful in contact with skin |
| Inhalation Acute Toxicity | Category 4 | H332: Harmful if inhaled |
Repeated Dose Toxicity
| Endpoint | Value | Species | Notes | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 4.5 mg/kg/day | Not Specified | Data from a read-across material. | [2] |
| Subchronic Reference Dose (RfD) | 0.045 mg/kg/day | Not Applicable | Calculated from the NOAEL with an uncertainty factor of 100. | [2] |
Genotoxicity
| Assay | System | Metabolic Activation | Result | Reference |
| BlueScreen Assay | Human cell-based | With and without S9 | Positive for genotoxicity and cytotoxicity.[2] | [2] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without S9 | Non-clastogenic (Read-across from 3-(p-isopropylphenyl)propionaldehyde).[2] | [2] |
| Ames Test (Reverse Mutation Assay) | Salmonella typhimurium and Escherichia coli | Not Specified | Not mutagenic (Read-across from 3-(p-isopropylphenyl)propionaldehyde).[2] | [2] |
Based on a weight-of-evidence approach, including read-across data, this compound is not considered to pose a significant concern for genotoxicity.[2]
Skin Sensitization
| Endpoint | Value | Method | Notes | Reference |
| No Expected Sensitization Induction Level (NESIL) | 1100 µg/cm² | Read-across | Based on data from 3-(p-isopropylphenyl)propionaldehyde. | [2] |
Reproductive and Developmental Toxicity
| Endpoint | Value | Species | Notes | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 5 mg/kg/day | Not Specified | Data from a read-across material, p-tert-butyldihydrocinnamaldehyde. | [2] |
Phototoxicity/Photoallergenicity
| Endpoint | Result | Method | Reference |
| Photoirritation/Photoallergenicity | Not expected to be photoirritating/photoallergenic | Based on UV/Vis Spectra | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections describe the methodologies for the key experiments cited.
BlueScreen Assay
Principle: The BlueScreen™ HC assay is a human cell-based in vitro test that measures both cytotoxicity and genotoxicity. It utilizes the p53-proficient human lymphoblastoid cell line TK6. Genotoxicity is detected through the induction of the GADD45a gene, which is involved in DNA damage response, linked to a luciferase reporter. Cytotoxicity is assessed by measuring relative cell density.
Methodology (as generally performed):
-
Cell Culture: TK6 cells are cultured in appropriate media and conditions.
-
Exposure: Cells are exposed to a range of concentrations of this compound, both with and without an external metabolic activation system (S9 fraction from rat liver).
-
Incubation: Cells are incubated with the test substance for a defined period.
-
Measurement:
-
Genotoxicity: Luciferase activity is measured to determine the induction of the GADD45a gene.
-
Cytotoxicity: Relative cell density is measured to assess cell viability.
-
-
Data Analysis: Results are compared to solvent controls. A positive result for genotoxicity is indicated by a significant increase in luciferase activity at concentrations with acceptable cytotoxicity (typically >20% cell viability).[2]
In Vitro Micronucleus Test
Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Methodology (based on read-across data for 3-(p-isopropylphenyl)propionaldehyde):
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide.
-
Exposure: The cells are treated with various concentrations of the test substance (up to 1760 µg/mL in the cited study) in the presence and absence of S9 metabolic activation for 4 hours, and in the absence of S9 for 24 hours.[2]
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the cytoplasm and nuclei.
-
Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope.
-
Data Analysis: The results are statistically compared to negative and positive controls to determine if the test substance induces a significant increase in micronucleated cells.[2]
Skin Sensitization (Read-Across)
The skin sensitization potential was determined using a read-across approach from 3-(p-isopropylphenyl)propionaldehyde. The specific in vitro or in vivo assays used to derive the NESIL for the analogue are not detailed in the provided search results but likely involved methods such as the Local Lymph Node Assay (LLNA) or in vitro methods like the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, or h-CLAT, which are standard assays for this endpoint.
Visualizations
General Toxicity Screening Workflow
The following diagram illustrates a typical workflow for the initial toxicity screening of a chemical substance like this compound.
Caption: A generalized workflow for initial toxicity screening of a chemical compound.
Weight of Evidence for Genotoxicity Assessment
This diagram illustrates the "weight of evidence" approach used to conclude on the genotoxicity of this compound.
Caption: Weight of evidence approach for genotoxicity assessment.
Conclusion
The initial toxicity screening of this compound, supported by read-across data from structurally related molecules, provides a foundational understanding of its toxicological profile. The available data suggest that while it may be harmful upon acute exposure, it is not considered to be a significant genotoxic or phototoxic hazard. Skin sensitization potential has been characterized with a NESIL value. Repeated dose and reproductive toxicity studies using analogue data have established NOAELs. This compilation of data is critical for conducting thorough risk assessments and ensuring the safe use of this compound in its various applications. Further research may be warranted to fill data gaps where read-across information has been used.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Isopropylphenylacetaldehyde, a key aromatic aldehyde, utilizing two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols are designed to guide researchers in accurately determining the concentration of this compound in various matrices.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved by leveraging its volatility and UV absorbance characteristics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] this compound can be separated from other matrix components by gas chromatography and subsequently identified and quantified with high selectivity and sensitivity by mass spectrometry.[1][2] GC-MS is particularly suitable for complex matrices and for achieving low detection limits.[2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is well-suited for the quantification of compounds that possess a UV chromophore, which this compound does.[3] It offers robust and reliable quantification, particularly for routine analysis in less complex sample matrices.[2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2][3]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize interference from the sample matrix.[4][5] The choice of method depends on the nature of the sample.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for extracting this compound from aqueous matrices such as process water or biological fluids.
-
Sample Collection: Collect a representative 10 mL aliquot of the aqueous sample.
-
pH Adjustment: Adjust the pH of the sample to neutral (pH 7.0) using dilute HCl or NaOH.
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 20 mL of a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
-
Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) into a clean collection flask.
-
Repeat Extraction: Perform a second extraction of the aqueous layer with a fresh 20 mL portion of the organic solvent and combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Reconstitution: The concentrated extract is now ready for GC-MS or HPLC analysis. For HPLC, the solvent may need to be exchanged to a mobile phase compatible solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
SPE is an effective technique for sample clean-up and concentration, offering higher recovery and cleaner extracts compared to LLE.[6]
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Load 50 mL of the aqueous sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the retained this compound with 5 mL of a suitable organic solvent like acetonitrile or methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
Protocol 3: Simple Dilution ("Dilute and Shoot")
For samples where this compound is present at a high concentration and the matrix is relatively clean (e.g., product formulations), a simple dilution may be sufficient.[7]
-
Dilution: Accurately dilute a known volume or weight of the sample with the mobile phase (for HPLC) or a suitable volatile solvent (for GC-MS) to bring the analyte concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
GC-MS Quantification Protocol
This protocol provides a general procedure for the quantitative analysis of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Quantifier Ion: To be determined from the mass spectrum of a this compound standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.
-
Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or dichloromethane) covering the expected concentration range of the samples.
-
Inject each standard into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of each standard. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
Analysis:
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time and the presence of the quantifier and qualifier ions.
-
Quantify the concentration in the sample by comparing its peak area to the calibration curve.
HPLC-UV Quantification Protocol
This protocol outlines a method for quantifying this compound using reverse-phase HPLC with UV detection.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Analytical Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.
Chromatographic Conditions: [3]
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be 60:40 (v/v) acetonitrile:water.[3] For mass spectrometry-compatible applications, formic acid can be used in place of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C for better reproducibility.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. Aromatic aldehydes typically have strong absorbance in the 240-280 nm range.
-
Injection Volume: 10-20 µL.
Calibration:
-
Prepare a stock solution of this compound in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. Linearity should be established with an r² value > 0.99.
Analysis:
-
Inject the prepared and filtered sample solutions.
-
Identify the this compound peak by its retention time compared to a standard.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Data Presentation
The following tables summarize the expected quantitative performance data for the described analytical methods. These values are based on typical performance for similar analytes and should be validated in the user's laboratory.
Table 1: GC-MS Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L[8] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/L |
| Linearity Range | 0.1 - 100 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 85 - 110%[8] |
| Precision (%RSD) | < 15% |
Table 2: HPLC-UV Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 mg/L |
| Linearity Range | 1 - 200 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 10% |
Visualizations
Diagrams of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical procedures.
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Workflow for the quantification of this compound by HPLC-UV.
References
- 1. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Analysis of 4-Isopropylphenylacetaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)
This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are based on established principles for the analysis of volatile and semi-volatile aldehydes.
Introduction
This compound (C₁₁H₁₄O, MW: 162.23 g/mol ) is an aromatic aldehyde that may be present as a fragrance component, an intermediate in chemical synthesis, or a potential impurity in various matrices.[1] Accurate and sensitive detection and quantification are crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of such volatile compounds.[2][3] This method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Due to the reactive nature of aldehydes, derivatization is often employed to enhance stability, volatility, and chromatographic performance.[4][5][6] This protocol will detail a common derivatization procedure using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace analysis.[2][7][8]
1.1. Liquid-Liquid Extraction (LLE) for Liquid Samples
This protocol is suitable for samples where this compound is dissolved in an aqueous matrix.
-
To 1 mL of the aqueous sample in a clean glass vial, add a suitable internal standard.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH of the mixture to 3 using HCl.
-
Incubate the vial at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[4]
-
After cooling to room temperature, add 1 mL of a volatile organic solvent such as hexane or dichloromethane.[7]
-
Vortex the mixture vigorously for 1 minute to extract the derivative into the organic phase.
-
Allow the layers to separate. Centrifugation may be used to aid separation.[8]
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.
1.2. Headspace Analysis for Solid or High-Matrix Samples
This technique is ideal for analyzing volatile compounds in complex solid or liquid matrices without extensive cleanup.[2][7]
-
Place a known amount of the solid or liquid sample into a sealed headspace vial.
-
Heat the vial at a constant temperature to allow the volatile compounds, including this compound, to partition into the headspace.[8]
-
The headspace gas can then be sampled either manually with a gas-tight syringe or automatically using a headspace autosampler for injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent[4] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[3][4] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[4] |
| Inlet Temperature | 250°C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[4] |
| Oven Temperature Program | Initial temperature of 50°C, hold for 1 min, then ramp at 10°C/min to 320°C and hold for 2 min[9] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | m/z 50-550[4] |
| MS Source Temperature | 230°C[9] |
| MS Quadrupole Temp | 150°C[9] |
| Data Acquisition | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis[4] |
Data Presentation
Quantitative analysis of this compound requires the generation of a calibration curve using standards of known concentrations. The following table summarizes key performance parameters that should be validated for this method.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | To be determined experimentally (typically low ng/L to µg/L for derivatized aldehydes)[4] |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. oudacademia.com [oudacademia.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 4-Isopropylphenylacetaldehyde using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles of reversed-phase chromatography and draw upon validated methods for structurally similar aromatic aldehydes.
Introduction
This compound, a key aromatic aldehyde, finds applications in various sectors, including the synthesis of pharmaceuticals and fragrance compounds. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note describes a robust HPLC method suitable for the determination of this compound in various sample matrices. The presented protocol is adapted from a validated method for the structurally related compound, cuminaldehyde (4-isopropylbenzaldehyde), owing to their significant structural similarity which suggests analogous chromatographic behavior.[1][2]
Principle of the Method
The analytical method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Separation is achieved on a C18 stationary phase, where components are partitioned based on their hydrophobicity. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analyte from the column. The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from reference standards.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A Cosmosil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent is recommended.[1][2]
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate (analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of sodium sulfate solution, acetonitrile, and methanol in the ratio of 20:73:7 (v/v/v). The sodium sulfate solution should be prepared by dissolving an appropriate amount in HPLC grade water. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 20 µg/mL to 140 µg/mL.[1]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Recommended Condition |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Sodium sulfate: Acetonitrile: Methanol (20:73:7 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility) |
| Detection Wavelength | 326 nm[1] |
| Run Time | Approximately 15 minutes |
Sample Preparation
The sample preparation method will vary depending on the matrix. For bulk drug substances, a simple dissolution in the mobile phase followed by filtration is typically sufficient. For more complex matrices, such as biological fluids or formulation excipients, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.
General Procedure for a Solid Sample:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.
Data Presentation
The following tables summarize the expected performance characteristics of this method, adapted from the validated method for cuminaldehyde.[1] These values should be verified during method validation for this compound.
Table 1: Method Validation Parameters
| Parameter | Expected Result |
| Linearity Range | 20 - 140 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.997[1] |
| Limit of Detection (LOD) | 1.04 µg/mL[1] |
| Limit of Quantification (LOQ) | 3.16 µg/mL[1] |
| Accuracy (Recovery) | 98.06 - 100.40 %[1] |
| Precision (RSD) | < 2% |
Table 2: Retention Time
| Compound | Expected Retention Time (min) |
| This compound | ~9.7 (based on cuminaldehyde)[1] |
Note: The retention time for this compound may differ slightly from that of cuminaldehyde and should be confirmed experimentally.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Isopropylphenylacetaldehyde
Abstract
This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Isopropylphenylacetaldehyde. Detailed experimental protocols for sample preparation and spectral acquisition are presented, alongside predicted spectral data summarized in clear, tabular formats. This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development to facilitate the structural elucidation and quality control of this compound. Visual aids in the form of diagrams generated using Graphviz are included to illustrate the molecular structure, predicted proton coupling relationships, and the experimental workflow.
Introduction
This compound, a substituted aromatic aldehyde, is a valuable intermediate in the synthesis of various organic compounds. Its structural confirmation and purity assessment are critical for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document outlines the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for obtaining high-quality NMR data.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-isopropylbenzaldehyde and phenylacetaldehyde, and general principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.7 | Triplet (t) | ~2.5 |
| CH₂ | ~3.6 | Doublet (d) | ~2.5 |
| Aromatic-H (ortho to CH₂CHO) | ~7.2 | Doublet (d) | ~8.0 |
| Aromatic-H (ortho to i-Pr) | ~7.15 | Doublet (d) | ~8.0 |
| CH (isopropyl) | ~2.9 | Septet (sept) | ~7.0 |
| CH₃ (isopropyl) | ~1.2 | Doublet (d) | ~7.0 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~200 |
| C (ipso, attached to CH₂CHO) | ~132 |
| C (aromatic, ortho to CH₂CHO) | ~130 |
| C (aromatic, ortho to i-Pr) | ~127 |
| C (ipso, attached to i-Pr) | ~149 |
| CH₂ | ~50 |
| CH (isopropyl) | ~34 |
| CH₃ (isopropyl) | ~24 |
Experimental Protocols
This section details the recommended procedures for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The typical volume of solvent is 0.6-0.8 mL.
-
Dissolution: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not already contain TMS, a small amount can be added.
NMR Instrument Parameters
The following are general instrument parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These parameters may require optimization based on the specific instrument and sample concentration.
Table 3: Recommended NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Temperature | 298 K | 298 K |
Visualizations
The following diagrams provide a visual representation of the molecular structure, predicted proton spin-spin coupling, and the general workflow for NMR analysis.
Caption: Molecular Structure of this compound.
Caption: Predicted ¹H NMR Spin-Spin Coupling for this compound.
Caption: General Experimental Workflow for NMR Analysis.
Conclusion
The predicted ¹H and ¹³C NMR data, coupled with the detailed experimental protocols, provide a robust framework for the analysis of this compound. These application notes serve as a valuable resource for scientists and researchers, enabling efficient and accurate structural verification and purity assessment of this important chemical compound. The provided diagrams offer a clear visual aid to the chemical structure, its expected NMR spectral features, and the analytical workflow.
Application Notes and Protocols: 4-Isopropylphenylacetaldehyde in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylphenylacetaldehyde, also known by synonyms such as Cuminaldehyde and p-Cymen-7-carboxaldehyde, is a synthetic aroma chemical valued in the fragrance industry for its complex and versatile scent profile.[1][2] This aromatic aldehyde imparts fresh, floral, and slightly woody notes to fragrance compositions.[3] Its stability and compatibility with other fragrance ingredients make it a functional component in a wide array of scented products, including perfumes, colognes, soaps, detergents, and cosmetics.[1] These application notes provide detailed protocols for the synthesis, purification, and application of this compound, along with methodologies for its sensory evaluation and stability testing.
Physicochemical and Olfactory Properties
The effective application of this compound in fragrance formulations is guided by its distinct physicochemical and olfactory characteristics.
| Property | Value | Reference |
| Chemical Name | 4-(1-methylethyl)benzeneacetaldehyde | [2] |
| CAS Number | 4395-92-0 | [2] |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | ~249 °C (estimated) | |
| Flash Point | 95 °C | [1] |
| Solubility | Soluble in alcohol and dipropylene glycol |
| Olfactory Facet | Descriptor |
| Primary Notes | Woody, Citrus, Floral |
| Secondary Notes | Green, Fruity, Bark-like |
| Applications | Perfumes, Colognes, Deodorants, Soaps, Detergents |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 4-isopropylbenzyl chloride and paraformaldehyde via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
4-isopropylbenzyl chloride
-
Paraformaldehyde, dried
-
Dry nitrogen gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Oil bath
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation of the Grignard Reagent:
-
In a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place magnesium turnings (1.1 molar equivalents) and a small crystal of iodine.
-
Assemble the apparatus and flame-dry under a stream of dry nitrogen to ensure anhydrous conditions.
-
Allow the apparatus to cool to room temperature.
-
Add anhydrous diethyl ether to cover the magnesium turnings.
-
Dissolve 4-isopropylbenzyl chloride (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the chloride solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.
-
Once the reaction initiates, add the remaining 4-isopropylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
In a separate flask, depolymerize dry paraformaldehyde (1.2 molar equivalents) by heating it to 180-200°C in an oil bath.[1]
-
Pass the resulting formaldehyde gas into the stirred Grignard reagent solution via a wide-bore glass tube, carried by a slow stream of dry nitrogen.[1]
-
Continue the addition of formaldehyde until the Grignard reagent is consumed (a sample can be tested with Michler's ketone).[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with a dilute solution of hydrochloric acid, followed by water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
Synthesis of this compound.
Protocol 2: Incorporation into a Fragrance Accord
This protocol describes how to blend this compound into a simple floral-citrus fragrance base.
Materials:
-
This compound, 10% solution in dipropylene glycol (DPG)
-
Linalool, 10% in DPG
-
Limonene, 10% in DPG
-
Hedione® (Methyl dihydrojasmonate), 10% in DPG
-
Iso E Super®, 10% in DPG
-
Ethanol (perfumer's grade)
-
Dipropylene glycol (DPG)
-
Glass beakers and vials
-
Digital scale (0.001 g precision)
-
Pipettes
Procedure:
-
Prepare Stock Solutions: Ensure all fragrance materials are diluted to 10% in DPG to allow for precise blending.
-
Blending:
-
On a digital scale, weigh the components into a clean glass vial according to the formulation table below.
-
Start with the materials used in the largest quantities.
-
-
Maturation:
-
Cap the vial tightly and gently swirl to homogenize the mixture.
-
Allow the concentrate to mature for at least 48 hours in a cool, dark place. This allows the chemical reactions to stabilize and the scent to meld.
-
-
Final Formulation:
-
Dilute the matured concentrate in perfumer's grade ethanol to the desired concentration (e.g., 15% for an Eau de Parfum).
-
Allow the final perfume to age for 1-2 weeks before conducting a full sensory evaluation.
-
Example Formulation:
| Ingredient | Parts (by weight) | Olfactory Contribution |
| Iso E Super® (10%) | 40 | Woody, smooth, ambergris-like base |
| Hedione® (10%) | 25 | Diffusive, transparent floral (jasmine) |
| Limonene (10%) | 15 | Bright, fresh citrus top note |
| Linalool (10%) | 10 | Fresh, floral-woody middle note |
| This compound (10%) | 10 | Adds a unique citrus-floral and green character |
Protocol 3: Sensory Evaluation of Fragrance Accord
This protocol outlines a method for the sensory evaluation of a fragrance containing this compound using a trained panel.[3][7][8]
Materials:
-
Fragrance accord containing this compound (from Protocol 2)
-
Control fragrance accord (same as above, but without this compound)
-
Perfumer's smelling strips
-
Odor-free evaluation booths
-
Data collection forms or software
Procedure:
-
Panelist Selection: Select 8-12 trained panelists screened for their ability to discriminate and describe fragrance notes.
-
Sample Preparation:
-
Dip smelling strips into the "Control" and "Test" fragrance solutions to a depth of 1 cm.
-
Allow the ethanol to evaporate for 30 seconds.
-
Code the strips with random three-digit numbers.
-
-
Evaluation:
-
Present the coded strips to the panelists in a randomized order.[9]
-
Ask panelists to evaluate the fragrance at three time points:
-
Top Note (0-5 minutes): Initial impression.
-
Heart Note (15-60 minutes): The main character of the fragrance.
-
Base Note (>2 hours): The dry-down and lingering scent.
-
-
Panelists should rate the intensity of predefined sensory attributes on a 10-point line scale (0 = not perceptible, 10 = extremely strong).
-
Provide space for panelists to add their own descriptive terms.
-
-
Data Analysis:
-
Calculate the mean intensity scores for each attribute for both the control and test samples.
-
Analyze the data for statistically significant differences using appropriate methods (e.g., t-test or ANOVA).
-
Illustrative Sensory Data:
| Attribute | Time Point | Control (Mean Score) | Test (Mean Score) | p-value |
| Citrus Intensity | Top Note | 7.5 | 8.5 | <0.05 |
| Floral Intensity | Heart Note | 6.0 | 7.0 | <0.05 |
| Green Character | Heart Note | 2.0 | 5.5 | <0.01 |
| Woody Intensity | Base Note | 5.0 | 5.2 | >0.05 |
| Overall Pleasantness | All | 7.0 | 8.0 | <0.05 |
Note: This data is for illustrative purposes only.
Workflow for sensory evaluation of a fragrance.
Protocol 4: Accelerated Stability Testing
This protocol is designed to assess the stability of a fragrance formulation containing this compound under accelerated conditions to predict its shelf life.[10]
Materials:
-
Finished fragrance (e.g., 15% concentrate in ethanol) in final packaging (e.g., clear glass bottle)
-
Control samples stored in the dark at room temperature (25°C/60% RH)
-
Stability chambers or ovens
-
UV light chamber
-
Colorimeter
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Storage:
-
Place samples under the following conditions:
-
Accelerated Thermal: 40°C in a stability oven.[10]
-
Photostability: In a UV light chamber at room temperature.
-
Control: 25°C in the dark.
-
-
-
Evaluation Schedule:
-
Evaluate the samples at specified time points: 0, 1, 2, and 3 months.
-
-
Parameters to Monitor:
-
Organoleptic Properties: Assess changes in color and odor.[11] The odor should be evaluated by a trained perfumer or sensory panel against the control sample.
-
Physicochemical Properties:
-
Color: Measure the color change using a colorimeter (e.g., CIE Lab* scale).
-
pH: Measure the pH of the solution if applicable (more relevant for aqueous-based products).
-
-
Chemical Integrity:
-
Use GC-MS to quantify the concentration of this compound and to identify any potential degradation products.
-
-
-
Data Analysis:
-
Tabulate the results for each parameter at each time point and storage condition.
-
Compare the changes in the test samples to the control samples to determine the impact of heat and light on the fragrance's stability.
-
Illustrative Stability Data:
| Time | Condition | Color Change (ΔE) | Odor Evaluation | This compound Conc. (% of initial) |
| 0 Months | All | 0 | Conforms to standard | 100% |
| 3 Months | 25°C/Dark | < 1.0 | No significant change | 99.5% |
| 3 Months | 40°C | 2.5 (Slight yellowing) | Slight loss of citrus top note | 95.2% |
| 3 Months | UV Light | 4.8 (Noticeable yellowing) | Noticeable loss of freshness, metallic off-note | 88.7% |
Note: This data is for illustrative purposes only.
Overall Fragrance Development Workflow
The integration of this compound into a commercial fragrance follows a structured workflow, from raw material sourcing to the final product launch.
Fragrance development and application workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 4. benchchem.com [benchchem.com]
- 5. US3398062A - Olefin oxide purification by fractional distillation followed by side stream stripping - Google Patents [patents.google.com]
- 6. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 7. testinglab.com [testinglab.com]
- 8. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 9. sense-lab.co.uk [sense-lab.co.uk]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4-Isopropylphenylacetaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-isopropylphenylacetaldehyde as a versatile intermediate in pharmaceutical synthesis. The protocols and data presented herein are intended to guide researchers in the development of novel active pharmaceutical ingredients (APIs).
Introduction
This compound, also known as cuminaldehyde, is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a substituted phenyl ring, makes it a suitable precursor for a variety of molecular scaffolds found in medicinally active compounds. While not a direct component of final drug formulations, its role as an intermediate is critical in the synthesis of several classes of therapeutic agents, most notably as a potential precursor to phosphodiesterase (PDE) inhibitors and in the synthesis of various amine-containing compounds through reductive amination.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical research and development are centered on two key reaction pathways:
-
Synthesis of Cinnamaldehyde Derivatives: As precursors for a range of pharmaceuticals, including potential phosphodiesterase (PDE) inhibitors.
-
Reductive Amination: To produce a diverse array of substituted phenylethylamines, which are important pharmacophores.
Application 1: Precursor to Cinnamaldehyde Derivatives for PDE Inhibitors
While direct synthesis of drugs like Rolipram from this compound is not prominently documented, the aldehyde can serve as a precursor to 4-isopropyl-α-methylcinnamaldehyde. Cinnamaldehyde derivatives are key intermediates in the synthesis of various compounds, including some with potential PDE inhibitory activity. The conversion can be achieved through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction, which introduce a carbon-carbon double bond.
Hypothetical Signaling Pathway of a PDE4 Inhibitor
Experimental Protocol: Synthesis of (E)-2-methyl-3-(4-isopropylphenyl)acrylaldehyde
This protocol describes a potential synthesis of a cinnamaldehyde derivative from this compound via a Wittig reaction.
Materials:
-
This compound (≥98% purity)
-
(Triphenylphosphoranylidene)acetaldehyde (≥95% purity)
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Set up a three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet.
-
Dissolve (triphenylphosphoranylidene)acetaldehyde (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
-
Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel.
-
Slowly add the solution of this compound to the stirred solution of the Wittig reagent at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (E)-2-methyl-3-(4-isopropylphenyl)acrylaldehyde.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.55 (d, 1H, CHO), 7.40 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.80 (d, 1H, =CH), 2.95 (sept, 1H, CH), 2.10 (s, 3H, CH₃), 1.25 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 194.5, 152.0, 149.5, 132.0, 129.5, 127.0, 125.0, 34.0, 23.5, 15.0 |
Application 2: Synthesis of Phenylethylamine Derivatives via Reductive Amination
Reductive amination is a powerful and widely used transformation in pharmaceutical synthesis for the formation of carbon-nitrogen bonds. This compound can be readily converted into a variety of primary, secondary, and tertiary amines, which are key structural motifs in many APIs.
General Workflow for Reductive Amination
Experimental Protocol: Synthesis of N-Benzyl-2-(4-isopropylphenyl)ethanamine
This protocol details the synthesis of a secondary amine via reductive amination of this compound with benzylamine.
Materials:
-
This compound (≥98% purity)
-
Benzylamine (≥99% purity)
-
Sodium borohydride (NaBH₄, ≥98% purity)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.05 equivalents) in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC-MS) | >97% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 7H, Ar-H), 7.15 (d, 2H, Ar-H), 3.80 (s, 2H, N-CH₂-Ph), 2.90 (m, 3H, Ar-CH₂ and Ar-CH), 1.25 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.0, 140.0, 137.0, 129.0, 128.5, 128.0, 127.0, 126.5, 54.0, 51.0, 36.0, 33.5, 24.0 |
| Mass Spectrum (EI) | m/z 253 (M⁺), 162, 91 |
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical synthesis. Its ability to undergo transformations such as olefination and reductive amination provides access to a wide range of molecular scaffolds that are of significant interest in drug discovery and development. The protocols provided herein offer a starting point for the exploration of this compound's potential in the synthesis of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
Application Notes and Protocols: Synthesis of Novel Organic Compounds from 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel organic compounds using 4-isopropylphenylacetaldehyde as a versatile starting material. The methodologies outlined below leverage well-established organic reactions, including the Knoevenagel condensation, Pictet-Spengler reaction, and Wittig reaction, to generate a diverse range of molecular scaffolds with potential applications in medicinal chemistry and materials science.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles and Amides
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an active methylene compound with an aldehyde to yield an α,β-unsaturated product. This method is particularly useful for synthesizing derivatives of cinnamic acid and related structures, which are known to exhibit a wide range of biological activities.
Synthesis of (E)-2-cyano-3-(4-isopropylphenyl)acrylonitrile
This protocol describes the synthesis of a substituted cinnamonitrile derivative, a versatile intermediate for the preparation of various heterocyclic compounds.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield (E)-2-cyano-3-(4-isopropylphenyl)acrylonitrile.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| This compound | 162.23 | 0.01 | 1.62 |
| Malononitrile | 66.06 | 0.01 | 0.66 |
| Piperidine | 85.15 | 0.001 | 0.085 |
| Expected Product | 210.28 | - | - |
| Reported Yield (Analogous) | - | - | 85-95% |
Logical Workflow for Knoevenagel Condensation:
Caption: Workflow for the synthesis of (E)-2-cyano-3-(4-isopropylphenyl)acrylonitrile.
Synthesis of (E)-2-cyano-3-(4-isopropylphenyl)acrylamide
This protocol outlines the synthesis of a substituted acrylamide, a class of compounds with recognized potential in drug discovery.[1][2]
Experimental Protocol:
-
Combine this compound (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain (E)-2-cyano-3-(4-isopropylphenyl)acrylamide.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| This compound | 162.23 | 0.01 | 1.62 |
| 2-Cyanoacetamide | 84.08 | 0.01 | 0.84 |
| Piperidine | 85.15 | 0.001 | 0.085 |
| Expected Product | 228.29 | - | - |
| Reported Yield (Analogous) | - | - | ~90%[2] |
Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a facile method for constructing the tetrahydro-β-carboline ring system, a core structure in many natural products and pharmaceutically active compounds.[3][4] These compounds are known to exhibit a range of biological activities, including antimicrobial and antitumor effects.[5][6]
Synthesis of 1-((4-isopropylphenyl)methyl)-1,2,3,4-tetrahydro-β-carboline
This protocol describes the acid-catalyzed cyclization of tryptamine with this compound.
Experimental Protocol:
-
Dissolve tryptamine (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as methanol or water.[3][7]
-
Add an acid catalyst, for example, L-tartaric acid or trifluoroacetic acid (TFA) (1.1 eq).[3]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Tryptamine | 160.22 | 0.01 | 1.60 |
| This compound | 162.23 | 0.01 | 1.62 |
| L-Tartaric Acid | 150.09 | 0.011 | 1.65 |
| Expected Product | 304.43 | - | - |
| Reported Yield (Analogous) | - | - | 40-95%[3][7] |
Signaling Pathway Implication of β-Carbolines:
Caption: Potential biological activities of the synthesized tetrahydro-β-carboline derivative.
Wittig Reaction for the Synthesis of Novel Alkenes
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction is highly versatile and allows for the formation of C=C bonds with good control over the location of the double bond.
Synthesis of 1-(4-isopropylphenyl)-2-phenylethene
This protocol details the formation of a stilbene derivative, a class of compounds with interesting photophysical and biological properties.
Experimental Protocol:
-
Prepare the Wittig reagent by suspending benzyltriphenylphosphonium chloride (1.0 eq) in an anhydrous solvent like THF.
-
Add a strong base, such as n-butyllithium or potassium tert-butoxide, at low temperature (e.g., 0 °C) to generate the ylide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography or recrystallization to isolate 1-(4-isopropylphenyl)-2-phenylethene.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Benzyltriphenylphosphonium chloride | 388.88 | 0.01 | 3.89 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 0.01 | 6.25 mL |
| This compound | 162.23 | 0.01 | 1.62 |
| Expected Product | 222.34 | - | - |
| Reported Yield (Analogous) | - | - | 60-80% |
Experimental Workflow for the Wittig Reaction:
Caption: Workflow for the synthesis of 1-(4-isopropylphenyl)-2-phenylethene via the Wittig reaction.
Disclaimer
The provided protocols are based on established chemical literature for analogous compounds and should be adapted and optimized for specific laboratory conditions. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activities mentioned are based on studies of structurally related compounds and are for informational purposes only. The novel compounds synthesized using these protocols would require thorough biological evaluation to determine their specific activities.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | MDPI [mdpi.com]
- 3. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. pubs.rsc.org [pubs.rsc.org]
Experimental protocols for handling and storage of 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and use of 4-Isopropylphenylacetaldehyde, a key intermediate in the synthesis of various bioactive compounds. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
This compound is an aromatic aldehyde with a distinct odor profile, making it also useful in the fragrance industry.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 4395-92-0[2] |
| Molecular Formula | C₁₁H₁₄O[2] |
| Molecular Weight | 162.23 g/mol [2] |
| Appearance | Solid[1] |
| Odor | Earthy, fern, aldehydic, cumin, green cortex[2] |
| Boiling Point | Approximately 249 °C |
| Flash Point | 95 °C[1] |
| Solubility | Insoluble in water; soluble in oils. |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C.[1] |
Handling Protocols
Due to its potential for oxidation and reactivity, this compound requires careful handling in a controlled laboratory environment. Aromatic aldehydes can be sensitive to air and light, leading to degradation over time.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted before commencing any experimental work. The following minimum PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a respirator with an organic vapor cartridge may be necessary.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For procedures requiring the exclusion of air, such as long-term storage of solutions or use in air-sensitive reactions, handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.
Aliquoting and Solution Preparation
To minimize degradation from repeated freeze-thaw cycles and exposure to air, it is recommended to aliquot the compound into smaller, single-use vials.
Protocol for Aliquoting Solid this compound:
-
Preparation: Work in a chemical fume hood. Ensure all glassware is clean and dry.
-
Inert Atmosphere (Recommended): If available, perform the aliquoting process in a glove box or under a gentle stream of inert gas.
-
Weighing: Tare a clean, dry vial. Carefully transfer the desired amount of solid this compound to the vial.
-
Sealing: Tightly seal the vial with a cap containing a PTFE-faced septum for air-sensitive applications.
-
Labeling: Clearly label the vial with the compound name, concentration (if a solution is prepared), date, and any relevant hazard information.
-
Storage: Store the aliquoted vials under the recommended storage conditions (see Section 3).
Protocol for Preparing a Stock Solution:
-
Solvent Selection: Choose a dry, peroxide-free solvent appropriate for the intended application. Common solvents for organic synthesis include anhydrous tetrahydrofuran (THF), diethyl ether, or toluene.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolution: In a chemical fume hood and under an inert atmosphere, add the desired volume of anhydrous solvent to a flask containing a known weight of this compound.
-
Mixing: Gently swirl the flask or use a magnetic stirrer to ensure complete dissolution.
-
Transfer and Storage: If the stock solution is to be stored, transfer it to a clean, dry storage vessel equipped with a septum, and store under the recommended conditions.
Storage Protocols
Proper storage is critical to maintain the purity and stability of this compound.
-
Short-Term Storage (days to weeks): Store in a tightly sealed container in a refrigerator at 2-8 °C, protected from light.
-
Long-Term Storage (months to years): For optimal stability, store in a freezer at or below -20°C under an inert atmosphere.[1] The container should be tightly sealed to prevent moisture ingress and placed in a dark environment.
Spill and Waste Disposal Protocols
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
General Protocol for Disposal of Small Quantities:
-
Collection: Collect waste this compound and contaminated materials in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[4][5][6]
Applications and Experimental Protocols
This compound serves as a valuable building block in organic synthesis, particularly for the construction of bioactive molecules and nitrogen-containing heterocycles.[7] Its aldehyde functionality allows it to participate in a variety of carbon-carbon bond-forming reactions.
Caption: General laboratory workflow for this compound.
Representative Experimental Protocol: Aldol Condensation
The following is a representative protocol for an Aldol condensation reaction using an aromatic aldehyde like this compound. This reaction is a fundamental method for forming carbon-carbon bonds.
Materials:
-
This compound
-
Acetone (or another suitable ketone)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Glacial Acetic Acid
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 equivalent of this compound with 1.1 equivalents of the ketone.
-
Solvent Addition: Add a sufficient volume of 95% ethanol to dissolve the reactants.
-
Base Addition: While stirring, slowly add the sodium hydroxide solution to the reaction mixture.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate may indicate product formation.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Neutralize the mixture with a dilute solution of acetic acid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Drying and Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, IR, melting point).
References
- 1. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. (4-Isopropylphenyl)acetaldehyde | 4395-92-0 | EAA39592 [biosynth.com]
Application Note: Enhanced Detection of 4-Isopropylphenylacetaldehyde Through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Isopropylphenylacetaldehyde, also known as Cuminylacetaldehyde, is a carbonyl compound that poses analytical challenges due to its potential instability, poor ionization efficiency, and low UV absorbance.[1][2] Direct analysis, especially at trace levels in complex matrices, can be unreliable. Chemical derivatization is a powerful strategy to overcome these limitations.[1][3][4] This process modifies the analyte to improve its chemical properties for analysis, leading to enhanced sensitivity, selectivity, and chromatographic performance.[5][6] This application note details two robust derivatization protocols for the quantitative analysis of this compound: one for Gas Chromatography (GC) and another for High-Performance Liquid Chromatography (HPLC).
Method 1: PFBHA Derivatization for GC-MS Analysis
This method is ideal for ultra-trace quantification. The derivatizing agent, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), reacts with the aldehyde to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to Electron Capture Detection (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS), allowing for very low detection limits.[4][7][8]
Principle of Reaction
PFBHA reacts with the carbonyl group of this compound in a condensation reaction to form a PFBHA-oxime and water. This reaction converts the polar and thermally labile aldehyde into a more stable, volatile, and highly detectable derivative.
Experimental Protocol
1. Reagents and Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99% purity
-
Reagent Grade Water (Type 1)
-
Hexane or Ethyl Acetate (Pesticide Grade)
-
Sodium Sulfate (Anhydrous)
-
Hydrochloric Acid (HCl)
-
15 mL glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system with an appropriate capillary column (e.g., SLB™-5ms)
2. Preparation of Solutions:
-
PFBHA Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of reagent-grade water. This solution should be prepared fresh.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Derivatization Procedure:
-
Pipette 1 mL of the sample or standard solution into a glass test tube.
-
Adjust the pH of the solution to approximately 4 by adding 1.0 M HCl.[9]
-
Add 1 mL of the PFBHA reagent solution to the test tube.
-
Cap the tube tightly and vortex for 1 minute.
-
Place the tube in a heating block or water bath set at 60-70°C for 60 minutes to facilitate the reaction.[9]
-
After cooling to room temperature, add 2 mL of hexane (or ethyl acetate) to the tube.
-
Vortex vigorously for 2 minutes for liquid-liquid extraction of the oxime derivative.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. Suggested GC-MS Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 60°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (for NCI)
-
Detection: Negative Chemical Ionization (NCI) with Selected Ion Monitoring (SIM). Monitor the characteristic fragment ion at m/z 181 (pentafluorobenzyl cation).[8]
Data Summary
| Parameter | Underivatized Aldehyde (GC-FID) | PFBHA-Derivatized Aldehyde (GC-MS-NCI) |
| Limit of Detection (LOD) | ~ 1-5 ng/mL | ~ 0.1-0.5 pg/mL |
| Limit of Quantitation (LOQ) | ~ 5-10 ng/mL | ~ 0.5-2 pg/mL |
| Linearity (R²) | > 0.99 | > 0.999 |
| Chromatographic Peak Shape | Fair (potential for tailing) | Excellent (sharp, symmetric peaks) |
Method 2: DNPH Derivatization for HPLC-UV Analysis
This is a widely used and robust method for analyzing carbonyl compounds, particularly in environmental and industrial hygiene samples.[10][11] The derivatizing agent, 2,4-Dinitrophenylhydrazine (DNPH), reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.[2] This derivative contains a strong chromophore, allowing for highly sensitive detection by UV-Vis spectrophotometry around 360 nm.[11]
Principle of Reaction
In an acidic medium, the carbonyl group of this compound reacts with DNPH to form a brightly colored hydrazone derivative, which is ideal for reverse-phase HPLC separation and UV detection.[2]
Experimental Protocol
1. Reagents and Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC Grade)
-
Perchloric Acid or Hydrochloric Acid
-
HPLC system with a UV/DAD detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
DNPH Reagent (Saturated): Prepare a saturated solution of DNPH in acetonitrile containing approximately 1% (v/v) perchloric acid. (Caution: DNPH is explosive when dry and perchloric acid is highly corrosive). This can also be done by bubbling air through a trap tube filled with DNPH-impregnated silica gel.[10][12]
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in acetonitrile.
3. Derivatization Procedure:
-
For liquid samples, add 1 mL of the sample or standard to a vial.
-
Add 1 mL of the DNPH reagent solution.
-
Cap the vial and allow it to react at room temperature for at least 1 hour in the dark. For some aldehydes, gentle heating (e.g., 40°C) can accelerate the reaction.
-
After the reaction is complete, the sample is ready for direct injection or can be diluted with the mobile phase if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Suggested HPLC Conditions:
-
Mobile Phase: Gradient of Acetonitrile and Water (e.g., Start with 50:50, ramp to 95:5 Acetonitrile:Water over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
Data Summary
| Parameter | Underivatized Aldehyde (HPLC-UV @ 210 nm) | DNPH-Derivatized Aldehyde (HPLC-UV @ 360 nm) |
| Limit of Detection (LOD) | ~ 0.5-1 µg/mL | ~ 1-5 ng/mL |
| Limit of Quantitation (LOQ) | ~ 2-5 µg/mL | ~ 5-20 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Selectivity | Low (interference from matrix) | High (detection at specific wavelength) |
Visualizations
Derivatization Reaction Schemes
Caption: Chemical reactions for PFBHA and DNPH derivatization.
Experimental Workflow: PFBHA Derivatization for GC-MS
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Aldehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of volatile aldehydes using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Volatile aldehydes are a class of reactive carbonyl compounds that are significant in various fields, including food science, environmental monitoring, and clinical diagnostics, due to their impact on flavor, toxicity, and role as disease biomarkers. Their high volatility and reactivity, however, present analytical challenges. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the extraction and concentration of these compounds from diverse matrices prior to GC-MS analysis.[1][2][3][4] This approach enhances detection limits and simplifies sample handling.[3]
A common strategy for analyzing highly volatile and reactive aldehydes involves derivatization to form more stable and less volatile compounds.[5] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent that reacts with aldehydes to form stable oximes, which have excellent chromatographic properties.[6][7] This derivatization can be performed directly in the sample (on-sample) or on the SPME fiber itself (on-fiber).[6][8]
Key Applications
-
Food and Beverage Analysis: Determination of aldehydes as flavor and off-flavor components in products such as wine, beer, fruits, and dairy products.[1][4][5][9][10]
-
Environmental Monitoring: Quantification of toxic aldehydes like formaldehyde and acetaldehyde in indoor and outdoor air.[8]
-
Clinical and Biological Research: Analysis of volatile aldehydes in biological matrices such as blood and breath as potential biomarkers for diseases.[7]
Experimental Workflow and Protocols
The general workflow for SPME analysis of volatile aldehydes involves sample preparation, derivatization (if necessary), SPME extraction, GC-MS analysis, and data processing.
Caption: General workflow for SPME-GC/MS analysis of volatile aldehydes.
Protocol 1: On-Sample Derivatization for Formaldehyde and Acetaldehyde in Aqueous Samples
This protocol is adapted from methods for analyzing aldehydes in food and environmental samples.[5][6]
1. Materials and Reagents:
-
SPME Fiber: Polydimethylsiloxane (PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.[6][11]
-
Derivatizing Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mg/mL in water).[6]
-
Internal Standard (IS): p-Fluorobenzaldehyde or deuterated analogues of the target aldehydes (e.g., d4-acetaldehyde).[6][10]
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa.
-
Other: Standard solutions of formaldehyde and acetaldehyde, sodium chloride (NaCl).
2. Sample Preparation:
-
Place a known amount of the liquid or solid sample into a 20 mL headspace vial. For solid samples, add a specific volume of aldehyde-free water.
-
Add NaCl to saturate the solution, which aids in the partitioning of volatile compounds into the headspace.
-
Spike the sample with the internal standard solution.
-
Add the PFBHA derivatizing solution to the vial.
3. Derivatization and Extraction:
-
Seal the vial and place it in a heated agitator.
-
Incubate the sample to allow for derivatization. Typical conditions are 60°C for 30 minutes with agitation.[6]
-
After derivatization, expose the SPME fiber to the headspace of the vial.
-
Extraction is typically performed for 15-30 minutes at a controlled temperature.[6][12] Cooling the SPME fiber during extraction can improve sensitivity.[13]
4. GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
Desorption is typically carried out at 220-250°C for 2-5 minutes in splitless mode.[5]
-
GC Column: A non-polar or medium-polarity column such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) is commonly used.[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 120°C at 30°C/min.
-
Ramp to 200°C and hold for 10 minutes.[5]
-
-
MS Detection: Use electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Protocol 2: On-Fiber Derivatization for Aldehydes in Air Samples
This protocol is based on methods for monitoring airborne aldehydes.[8][14]
1. Materials and Reagents:
-
SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.[8][11]
-
Derivatizing Reagent: PFBHA solution (e.g., 50 mg/mL in water).[15]
-
GC-FID or GC-MS system.
2. Fiber Preparation (PFBHA Loading):
-
Condition the SPME fiber in the GC inlet as per the manufacturer's instructions.
-
Load the PFBHA onto the fiber by exposing it to the headspace of a heated vial containing the PFBHA solution. For example, expose the fiber for 4 minutes to the headspace of a PFBHA solution at 60°C.[15]
3. Air Sampling:
-
Expose the PFBHA-loaded fiber to the air sample for a defined period. The amount of aldehyde-oxime formed on the fiber is proportional to the air concentration.[8]
-
Sampling can be performed for a specific time to determine time-weighted average (TWA) concentrations.
4. GC Analysis:
-
After sampling, retract the fiber and insert it into the GC inlet for thermal desorption.
-
GC Inlet Temperature: 210°C.[8]
-
GC Column: SPB-5 (30 m x 0.25 mm x 1.0 µm).[8]
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 2 minutes.
-
Ramp to 200°C at 30°C/min.
-
Ramp to 290°C at 50°C/min and hold for 4 minutes.[8]
-
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer can be used for detection and quantification.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies using SPME for aldehyde analysis.
Table 1: Performance Characteristics for Formaldehyde (FA) and Acetaldehyde (AA) Analysis
| Analyte | Matrix | SPME Fiber | Derivatization | Method | LOD | LOQ | Linearity Range | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| FA | Aqueous | PDMS | On-Sample PFBHA | SPME-GC-MS | 11 ng/L | 36 ng/L | LOQ - 40 mg/L | 5.7 - 10.2 | 97.4 | [6] |
| FA | Aqueous | SPME Arrow PDMS | On-Sample PFBHA | SPME-GC-MS | 8 ng/L | 26 ng/L | LOQ - 40 mg/L | 4.8 - 9.6 | 96.3 | [6] |
| FA | Fish | Not specified | PFBHA | SPME-GC-MS | 17 µg/kg | 28 µg/kg | Not specified | Not specified | Not specified | [5] |
| AA | Children's Food | Not specified | On-Fiber PFBHA | SPME-GC-TOF-MS | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| AA | Simulated Digestion | Not specified | None | HS-GC-FID | 0.01 mg/L | 0.04 mg/L | Not specified | Not specified | Not specified | [5] |
Table 2: Performance for Other Volatile Aldehydes
| Aldehydes | Matrix | SPME Fiber | Derivatization | Method | LOD | Precision (RSD%) | Recovery (%) | Reference |
| 2E-hexenal, heptanal, 2E-heptenal, 2E,4E-heptadienal, 2E-decenal, 2E,4E-decadienal | Algae Cultures | PDMS/DVB | On-Fiber PFBHA | HS-SPME-GC-MS | 0.026 - 0.044 µg/L | 5.3 - 11.1 | 67.1 - 117 | [14] |
| Veratraldehyde, m-nitrobenzaldehyde, cinnamaldehyde, benzaldehyde, p-chlorobenzaldehyde | Aqueous | PDMS/DVB | None | SPME-HPLC-UV | 11 - 41 pg/mL | Not specified | Not specified | [16] |
| Aliphatic Aldehydes | Sunflower Oil | Not specified | None | HS-SPME-GC-MS | 0.1 - 1 ng/µL | Not specified | Not specified | [12] |
Signaling Pathways and Logical Relationships
While SPME is an analytical technique and not directly involved in biological signaling, the aldehydes it measures can be part of significant biological pathways. For instance, aldehydes are products of lipid peroxidation, a key process in oxidative stress.
Caption: Generation of volatile aldehydes via lipid peroxidation.
Conclusion
SPME is a powerful and versatile tool for the analysis of volatile aldehydes in a wide range of applications. The choice of fiber, derivatization strategy, and extraction conditions should be optimized based on the specific aldehydes of interest and the sample matrix. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate their own SPME-based methods for aldehyde analysis.
References
- 1. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds [mdpi.com]
- 2. respiratoryresearch.com [respiratoryresearch.com]
- 3. Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review [mdpi.com]
- 4. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agronomy.emu.ee [agronomy.emu.ee]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of aliphatic aldehydes by headspace SPME sampling and ion-trap GC-MS | Semantic Scholar [semanticscholar.org]
- 13. A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropylphenylacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 4-Isopropylphenylacetaldehyde synthesis.
General Troubleshooting
Question: My reaction yield is consistently low. What are the general factors I should investigate?
Answer: Low yields can stem from several factors applicable to most synthetic routes. Systematically investigate the following:
-
Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as required. Impurities can lead to significant side reactions.
-
Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Many of the reactions for this synthesis are exothermic or require specific temperature ranges for optimal selectivity and yield. Ensure accurate temperature monitoring and control.
-
Reaction Time: Both insufficient and excessive reaction times can lead to low yields of the desired product due to incomplete conversion or product degradation/side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up Procedure: Product can be lost during the work-up and purification steps. Ensure proper pH adjustments, complete extraction, and careful solvent removal. For aldehydes, purification via a bisulfite adduct can be an effective method to isolate the product from non-carbonyl impurities.[1]
Synthesis Route 1: Darzens Condensation of 4-Isopropylbenzaldehyde
This two-step route involves the formation of an α,β-epoxy ester (glycidic ester) from 4-isopropylbenzaldehyde and an α-haloester, followed by saponification and decarboxylation.[2][3]
Troubleshooting Guide: Darzens Condensation
Question: The Darzens condensation step is not proceeding, or the yield of the glycidic ester is low. What could be the issue?
Answer:
-
Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-nucleophilic bases like sodium ethoxide, potassium tert-butoxide, or phosphazene bases are often used.[4][5] If the base is too weak, deprotonation of the α-haloester will be inefficient. If it is too sterically hindered, it may not efficiently deprotonate the α-haloester.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic solvents like THF, acetonitrile, or DCM are often suitable.[4]
-
Side Reactions: Aldol-type self-condensation of the aldehyde can occur, especially with aliphatic aldehydes, but less so with aromatic aldehydes.[6] Cannizzaro reaction is a potential side reaction for aldehydes lacking α-hydrogens in the presence of a strong base.
Question: During saponification and decarboxylation, I am getting a complex mixture of products instead of the desired aldehyde. Why?
Answer:
-
Incomplete Saponification: Ensure the hydrolysis of the ester is complete before proceeding to decarboxylation. Monitor this step by TLC.
-
Decarboxylation Conditions: The temperature and pH for decarboxylation must be carefully controlled. Overheating can lead to decomposition or polymerization of the aldehyde product. The decarboxylation is often acid-catalyzed after saponification.[2]
Experimental Protocol: Darzens Condensation
Step 1: Synthesis of ethyl 3-(4-isopropylphenyl)glycidate
-
To a solution of 4-isopropylbenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) in anhydrous acetonitrile (MeCN), add a phosphazene base P1-t-Bu (1.5 eq) at 25 °C.[4]
-
Stir the resulting mixture at 25 °C and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Saponification and Decarboxylation
-
Dissolve the purified glycidic ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base (e.g., NaOH) and heat the mixture to reflux to achieve saponification.
-
After cooling, acidify the reaction mixture to induce decarboxylation, which may require gentle heating.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purify the this compound by distillation or column chromatography.
Quantitative Data
| Aldehyde | Base | Solvent | Time (h) | Yield (%) of Glycidic Ester | Reference |
| 4-Chlorobenzaldehyde | P1-t-Bu | MeCN | 6 | 92 | [4] |
| Benzaldehyde | P1-t-Bu | MeCN | 16 | 83 | [4] |
| 4-Methylbenzaldehyde | P1-t-Bu | MeCN | 24 | 87 | [4] |
Note: Data is for analogous aromatic aldehydes; similar yields can be expected for 4-isopropylbenzaldehyde.
Experimental Workflow: Darzens Condensation
Caption: Workflow for the synthesis of this compound via Darzens condensation.
Synthesis Route 2: Oxidation of 2-(4-isopropylphenyl)ethanol
This route involves the oxidation of the corresponding primary alcohol, 2-(4-isopropylphenyl)ethanol. The key challenge is to prevent over-oxidation to the carboxylic acid.[7]
Troubleshooting Guide: Alcohol Oxidation
Question: My oxidation reaction is producing the corresponding carboxylic acid as a major byproduct. How can I prevent this?
Answer:
-
Choice of Oxidizing Agent: Use mild oxidizing agents that are known to stop at the aldehyde stage. Swern oxidation (using oxalyl chloride and DMSO) and Dess-Martin periodinane (DMP) are excellent choices for this purpose.[8][9][10] Stronger oxidizing agents like potassium permanganate or chromic acid will likely lead to the carboxylic acid.[11][12]
-
Reaction Conditions: Strictly follow the recommended reaction temperatures. For instance, Swern oxidations are typically performed at very low temperatures (-78 °C).[10][13] Allowing the reaction to warm prematurely can lead to side reactions.
Question: The reaction is sluggish and starting material remains even after extended reaction times. What should I do?
Answer:
-
Reagent Purity: Ensure the oxidizing agent is of high purity and activity. DMP, for example, can degrade upon prolonged storage.
-
Activation of DMSO: In the Swern oxidation, the proper formation of the active electrophile from DMSO and oxalyl chloride is crucial and requires low temperatures.[10]
Experimental Protocol: Swern Oxidation
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM, maintaining the temperature below -60 °C.
-
After stirring for 5-10 minutes, add a solution of 2-(4-isopropylphenyl)ethanol (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and after stirring for a few minutes, allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous work-up.
-
Dry the organic layer, concentrate, and purify the resulting aldehyde by column chromatography.[13]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of 2-(4-isopropylphenyl)ethanol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.[14][15]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers, extract the aqueous layer with ether, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[1]
Quantitative Data
| Oxidation Method | Typical Yield Range (%) | Reference |
| Swern Oxidation | 85-95 | [16] |
| Dess-Martin Oxidation | 90-98 | [9] |
Note: Yields are typical for the oxidation of primary alcohols to aldehydes using these methods.
Experimental Workflow: Alcohol Oxidation
Caption: Workflows for the synthesis of this compound via Swern and Dess-Martin oxidations.
Synthesis Route 3: Grignard Reaction with Ethyl Formate
This route involves the reaction of 4-isopropylphenylmagnesium bromide (a Grignard reagent) with an excess of ethyl formate, followed by hydrolysis to yield the aldehyde.[17]
Troubleshooting Guide: Grignard Reaction
Question: The Grignard reagent formation is unsuccessful or incomplete. What are the common causes?
Answer:
-
Moisture and Air: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Crushing the magnesium, adding a small crystal of iodine, or using a sonicator can help initiate the reaction.
Question: The reaction with ethyl formate gives a significant amount of a tertiary alcohol instead of the aldehyde. Why?
Answer: The initial product of the Grignard addition to the ester is a ketone, which is more reactive than the starting ester. A second equivalent of the Grignard reagent can react with the intermediate ketone to form a tertiary alcohol.[18][19] To favor the formation of the aldehyde, use an excess of ethyl formate and add the Grignard reagent to the ethyl formate solution at low temperature.
Experimental Protocol: Grignard Reaction
-
Prepare the Grignard reagent by adding a solution of 4-isopropylbromobenzene in anhydrous THF to magnesium turnings under an inert atmosphere.
-
In a separate flask, cool a solution of excess ethyl formate in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the cold ethyl formate solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at low temperature for a period before slowly warming to room temperature.
-
Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.
Quantitative Data
Logical Relationship: Grignard Reaction Troubleshooting
Caption: Troubleshooting logic for the Grignard synthesis of this compound.
Synthesis Route 4: Hydroformylation of 4-Isopropylstyrene
Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For styrene derivatives, a mixture of the branched (desired) and linear aldehydes is typically formed.
Troubleshooting Guide: Hydroformylation
Question: The reaction is producing a low ratio of the desired branched aldehyde to the linear aldehyde. How can I improve the regioselectivity?
Answer: The regioselectivity of hydroformylation is highly dependent on the catalyst system (metal and ligands) and reaction conditions.
-
Ligand Choice: Bulky phosphine or phosphite ligands on the rhodium catalyst generally favor the formation of the linear aldehyde. For the desired branched aldehyde from a styrene derivative, specific ligand systems are required.
-
Reaction Conditions: Temperature and pressure of the syngas (CO/H₂) can also influence the branched-to-linear ratio.
Question: The reaction is slow or does not go to completion. What are potential causes?
Answer:
-
Catalyst Activity: Ensure the catalyst is active. Pre-catalyst activation may be necessary.
-
Purity of Substrate and Gas: Impurities in the 4-isopropylstyrene or the syngas can poison the catalyst.
-
Isomerization: The starting material, 4-isopropylstyrene, may isomerize to less reactive internal alkenes under the reaction conditions.
Experimental Protocol: Hydroformylation
-
In a high-pressure reactor, charge a solution of 4-isopropylstyrene in a suitable solvent (e.g., toluene).
-
Add the rhodium catalyst precursor (e.g., [Rh(CO)₂acac]) and the appropriate ligand.
-
Seal the reactor, purge with syngas (a 1:1 mixture of CO and H₂), and then pressurize to the desired pressure.
-
Heat the reaction to the desired temperature and stir.
-
Monitor the reaction progress by GC.
-
After completion, cool the reactor, vent the excess gas, and concentrate the reaction mixture.
-
Purify the product by distillation or column chromatography.
Quantitative Data
Experimental Workflow: Hydroformylation
Caption: General workflow for the hydroformylation of 4-isopropylstyrene.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contact Support [mychemblog.com]
- 6. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 18. Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main [vedantu.com]
- 19. CRACK NEST 2025 /11-Aug-2024 Reaction of ethyl formate with excess of PhM.. [askfilo.com]
Technical Support Center: Purification of 4-Isopropylphenylacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Isopropylphenylacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from the synthesis process or degradation. These include:
-
Unreacted starting materials: Depending on the synthetic route, these could include 4-isopropylbenzyl chloride or related compounds.
-
Byproducts of synthesis: These can vary based on the specific synthetic method employed.
-
4-Isopropylphenylacetic acid: The primary oxidation product of the aldehyde.[1]
-
Aldol condensation products: Self-condensation of the aldehyde can lead to the formation of higher molecular weight impurities.
-
Decarbonylation products: Though less common under normal conditions, decarbonylation can lead to the formation of 4-isopropyltoluene.
Q2: What are the main degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways, primarily:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 4-isopropylphenylacetic acid, especially when exposed to air (autoxidation).
-
Aldol Condensation: In the presence of acidic or basic catalysts, the aldehyde can undergo self-condensation to form α,β-unsaturated aldehydes and other related oligomers.[2][3][4]
-
Decarbonylation: At elevated temperatures or in the presence of certain metal catalysts, the aldehyde can lose a molecule of carbon monoxide to form 4-isopropyltoluene.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and at low temperatures (refrigerated or frozen). This helps to prevent oxidation and other degradation reactions.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis to determine purity.[8][9]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or adjusting the stoichiometry of reactants. |
| Formation of side products | Optimize reaction conditions (temperature, catalyst, solvent) to minimize the formation of byproducts. |
| Inefficient work-up | Ensure proper quenching of the reaction and thorough washing of the organic layer to remove residual reagents and water-soluble impurities. |
Issue 2: Product Degradation During Purification
| Potential Cause | Suggested Solution |
| Oxidation to Carboxylic Acid | |
| Exposure to air | Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible. Use degassed solvents for chromatography. |
| Aldol Condensation | |
| Presence of acidic or basic residues | Neutralize the crude product before purification. For column chromatography, consider using a neutral stationary phase like deactivated silica gel.[10] |
| High temperatures during distillation | Use vacuum distillation to lower the boiling point and reduce the risk of thermally induced condensation reactions. |
| Decarbonylation | |
| Excessive heat during distillation | Employ fractional distillation under reduced pressure to minimize the required temperature. |
Issue 3: Difficulty in Separating Impurities by Column Chromatography
| Potential Cause | Suggested Solution |
| Similar polarity of impurities and product | Optimize the solvent system for flash chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. |
| Aldehyde instability on silica gel | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.[11] |
| Co-elution of impurities | If chromatography is ineffective, consider alternative purification methods such as forming a bisulfite adduct, which is specific to aldehydes.[12][13][14][15][16][17] |
Data Presentation
Table 1: Comparison of Purification Methods for Aromatic Aldehydes (Illustrative Data)
| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation (Vacuum) | 95-98% | 70-85% | Moderate to High | Scalable, good for removing non-volatile impurities. | Can cause thermal degradation if not carefully controlled. |
| Flash Chromatography | >98% | 60-80% | Low to Moderate | High resolution for closely related impurities. | Can be time-consuming and uses large solvent volumes. Aldehyde may be unstable on silica. |
| Preparative HPLC | >99% | 50-70% | Low | Very high purity achievable. | Expensive, low throughput, requires specialized equipment.[18][19][20][21][22] |
| Bisulfite Adduct Formation | >98% | 80-95% | Moderate | Highly selective for aldehydes, good for removing non-aldehyde impurities. | Requires an additional chemical reaction and regeneration step.[12][13][14][15][16][17] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux column or a column packed with Raschig rings for efficient fractionation.
-
Sample Preparation: Ensure the crude this compound is dry and free of any acidic or basic impurities by performing an appropriate work-up.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Slowly reduce the pressure using a vacuum pump to the desired level.
-
Collect fractions based on the boiling point at the given pressure. The boiling point of this compound is approximately 115-117 °C at 10 mmHg.
-
Monitor the purity of the fractions by GC-MS or TLC.
-
-
Product Collection: Combine the pure fractions and store under an inert atmosphere at low temperature.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Select a suitable column size based on the amount of crude material.
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the column with the initial, non-polar eluent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexanes).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Isolation of the Adduct:
-
Filter the solid adduct and wash it with a small amount of cold ethanol and then ether to remove any organic impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the bisulfite adduct in water.
-
Add a strong base (e.g., saturated sodium carbonate or sodium hydroxide solution) until the solution is basic (pH > 10).[12]
-
The aldehyde will be liberated from the adduct.
-
Extract the pure aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Major degradation pathways of this compound.
Caption: A logical troubleshooting guide for purification issues.
References
- 1. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jafardabbagh.com [jafardabbagh.com]
- 3. agilent.com [agilent.com]
- 4. magritek.com [magritek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 19. Aralyse - Preparative HPLC [aralyse.tech]
- 20. cms.mz-at.de [cms.mz-at.de]
- 21. warwick.ac.uk [warwick.ac.uk]
- 22. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-Isopropylphenylacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound include:
-
Grignard Reaction: Reaction of a cumyl magnesium halide (e.g., 4-isopropylphenylmagnesium bromide) with a suitable formylating agent.
-
Darzens Condensation: Condensation of 4-isopropylbenzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation.[1][2]
-
Oxidation: Oxidation of the corresponding alcohol, 4-isopropylphenylethanol.
-
Hydroformylation: Reaction of 4-isopropylstyrene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.
Q2: What are the common impurities and side-products I should be aware of?
A2: Side-product formation is a significant challenge in the synthesis of this compound. The nature of the impurities depends on the chosen synthetic route. Common side-products include:
-
Grignard Reaction: Wurtz coupling products and unreacted starting materials.
-
Darzens Condensation: Aldol condensation products, especially if the aldehyde can self-condense.[3]
-
Oxidation: Over-oxidation to 4-isopropylphenylacetic acid.
-
Hydroformylation: Formation of the linear isomer, 3-(4-isopropylphenyl)propanal, and hydrogenation of the starting alkene.
-
Product Instability: The product itself, this compound, can undergo self-condensation (aldol condensation) or disproportionation (Cannizzaro reaction) under certain conditions, especially in the presence of acid or base.[4][5][6]
Q3: How can I purify the final product?
A3: Purification of this compound typically involves one or more of the following techniques:
-
Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the aldehyde from closely related side-products.
-
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be separated by filtration and then hydrolyzed back to the pure aldehyde.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.
Issue 1: Low Yield in Grignard Synthesis
Symptoms:
-
The overall yield of this compound is significantly lower than expected.
-
GC-MS analysis of the crude product shows a large amount of unreacted starting materials or a significant peak corresponding to the Wurtz coupling product (1,2-bis(4-isopropylphenyl)ethane).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inactive Magnesium: An oxide layer on the magnesium turnings can prevent the initiation of the Grignard reaction. | Activate the magnesium turnings prior to use. Common methods include stirring with a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication.[7] |
| Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by water. | Ensure all glassware is thoroughly flame-dried under vacuum or in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7] |
| Slow Reaction Initiation: The formation of the Grignard reagent can sometimes be slow to start. | Gentle warming or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.[8] |
| Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl compound. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.[9] |
Logical Relationship for Troubleshooting Low Grignard Yield
Issue 2: Formation of Aldol Condensation Side-Product
Symptoms:
-
The presence of a higher molecular weight impurity in the crude product, often with a characteristic α,β-unsaturated aldehyde or β-hydroxy aldehyde structure, is detected by GC-MS or NMR.
-
The reaction mixture becomes viscous or colored during workup or purification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Basic or Acidic Conditions: The presence of strong bases or acids during the reaction or workup can catalyze the self-condensation of the aldehyde product.[10] | Maintain neutral pH during workup and purification. Use a mild buffer if necessary. Avoid prolonged exposure to acidic or basic conditions. |
| Elevated Temperatures: Higher temperatures can promote the aldol condensation reaction. | Perform the reaction and subsequent workup at lower temperatures. Use an ice bath to cool the reaction mixture during quenching and extraction steps. |
Experimental Workflow to Minimize Aldol Condensation
Issue 3: Cannizzaro Reaction During Synthesis or Workup
Symptoms:
-
GC-MS or NMR analysis reveals the presence of 4-isopropylphenylmethanol and 4-isopropylphenylacetic acid in the product mixture.
-
This is more likely to occur if the aldehyde is subjected to strongly basic conditions and lacks alpha-hydrogens. While this compound has alpha-hydrogens, sterically hindered access to these protons under certain conditions might favor a Cannizzaro-type reaction, or if a related aromatic aldehyde without alpha-hydrogens is a starting material or intermediate.[4][5][6]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Strongly Basic Conditions: The Cannizzaro reaction is promoted by high concentrations of a strong base.[5] | Avoid using strong bases like NaOH or KOH, especially at elevated temperatures. If a base is necessary, use a milder, non-hydroxide base and maintain a low temperature. |
| Prolonged Reaction Time in Base: Extended exposure to basic conditions increases the likelihood of the Cannizzaro reaction. | Minimize the time the aldehyde is in contact with the basic solution. Quench the reaction promptly once the desired transformation is complete. |
Decision Tree for Avoiding Cannizzaro Reaction
Experimental Protocols
Protocol 1: Synthesis via Darzens Condensation
This protocol describes the synthesis of this compound starting from 4-isopropylbenzaldehyde.
Stage 1: Darzens Condensation to form Ethyl 3-(4-isopropylphenyl)glycidate [1]
-
To a stirred solution of 4-isopropylbenzaldehyde (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in anhydrous diethyl ether, add sodium methoxide (1.2 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.
Stage 2: Saponification and Decarboxylation
-
Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic.
-
Heat the mixture gently to effect decarboxylation until gas evolution ceases.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for Phenylacetaldehydes (Illustrative)
| Synthesis Method | Key Reagents | Typical Yield (%) | Major Side-Products | Purity (%) |
| Grignard Reaction | Aryl magnesium halide, Ethyl formate | 60-75 | Wurtz coupling product, unreacted starting materials | 90-95 |
| Darzens Condensation | Aromatic aldehyde, α-haloester | 50-65 | Aldol condensation products | 85-92 |
| Oxidation | Primary alcohol, Oxidizing agent (e.g., PCC) | 70-85 | Carboxylic acid | >95 |
| Hydroformylation | Alkene, Syngas, Catalyst | 80-95 | Linear aldehyde isomer, alkane | 90-98 |
Note: The data in this table is illustrative for phenylacetaldehydes in general and may vary for the synthesis of this compound depending on specific reaction conditions.
Table 2: Regioselectivity in the Hydroformylation of Styrene Derivatives [11]
| Catalyst System | Substrate | Branched:Linear Ratio |
| Rh/BDPP | Styrene | >95:5 |
| Rh-diphosphine (electron-withdrawing) | Vinylarenes | High branched selectivity |
| Rhodium complex with hybrid phosphate promoter | Styrenes | High branched selectivity |
Note: The regioselectivity for 4-isopropylstyrene would be expected to be high for the branched product due to the electronic and steric influence of the aromatic ring, similar to styrene.
References
- 1. benchchem.com [benchchem.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
Improving selectivity in the synthesis of 4-Isopropylphenylacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 4-Isopropylphenylacetaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and selective methods for synthesizing this compound?
A1: High selectivity in the synthesis of this compound is critical to minimize downstream purification challenges and improve overall yield. The two most prominent methods offering good selectivity are:
-
Regioselective Hydroformylation of 4-Isopropylstyrene: This atom-economical method involves the addition of a formyl group and a hydrogen atom across the double bond of 4-isopropylstyrene. By carefully selecting the catalyst and ligands, this reaction can be directed to produce a high ratio of the desired branched aldehyde (this compound) over the linear isomer.[1][2]
-
Darzens Glycidic Ester Condensation: This classic method involves the reaction of 4-isopropylbenzaldehyde with an α-haloester in the presence of a base to form a glycidic ester.[3][4] Subsequent saponification and decarboxylation yield the target aldehyde.[5] This multi-step process offers opportunities for optimization at each stage to ensure high purity of the final product.
Q2: How can I minimize the formation of the linear isomer during the hydroformylation of 4-isopropylstyrene?
A2: Achieving high regioselectivity for the branched aldehyde is a primary challenge in the hydroformylation of styrene derivatives.[2] The key is to influence the steric and electronic environment of the rhodium catalyst. Using bulky phosphine or phosphite ligands can favor the formation of the branched product.[1] Furthermore, optimizing reaction conditions such as temperature, pressure, and solvent can significantly impact the branched-to-linear product ratio (b:l).
Q3: My Darzens condensation is resulting in a low yield. What are the potential causes?
A3: Low yields in the Darzens reaction can stem from several factors.[4] The initial deprotonation of the α-haloester is a critical step; using a sufficiently strong base is essential.[3] Side reactions, such as the self-condensation of the starting aldehyde or ketone, can compete with the desired reaction. Additionally, the stability of the intermediate glycidic ester is crucial. It can be sensitive to the reaction conditions, and product loss can occur during the hydrolysis and decarboxylation steps.[5] It is also important to ensure the starting materials are pure and the reaction is conducted under an inert atmosphere to prevent oxidative side reactions.
Q4: The final product appears to be unstable or polymerize during purification. How can this be avoided?
A4: Phenylacetaldehyde and its derivatives can be prone to self-condensation (aldol reaction) or polymerization, especially in the presence of acidic or basic residues.[6] To mitigate this, it is crucial to thoroughly neutralize the reaction mixture after workup. Purification via distillation should be performed under reduced pressure and at the lowest possible temperature. The addition of a radical inhibitor, such as hydroquinone, to the purified product can improve its storage stability. Protecting the aldehyde as an acetal before purification and then deprotecting it can also be an effective strategy.[7][8]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst (Hydroformylation) | Verify the quality and handling of the rhodium precursor and ligands. Ensure the reaction is set up under a strict inert atmosphere (e.g., Schlenk line or glovebox). | Oxygen can deactivate the rhodium catalyst, halting the reaction. |
| Insufficient Base (Darzens) | Titrate the base solution before use to confirm its concentration. Consider using a stronger base like sodium amide or lithium hexamethyldisilazanide (LiHMDS).[4] | Incomplete deprotonation of the α-haloester will lead to poor conversion. |
| Sub-optimal Reaction Temperature | Systematically vary the reaction temperature. Monitor reaction progress via TLC or GC. | Hydroformylation and Darzens reactions are temperature-sensitive. Too low a temperature may result in slow or incomplete reaction, while too high a temperature can promote side reactions.[1] |
| Product Loss During Workup | Check the aqueous layer for your product via TLC or extraction and analysis. Ensure emulsions are properly broken to prevent loss of the organic layer.[9] | The product may have some water solubility or can be trapped in an emulsion, leading to artificially low yields. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Issue 2: Poor Selectivity / Isomer Formation (Hydroformylation)
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Ligand Choice | Screen a variety of phosphorus ligands. Bulky phosphite ligands are often effective for directing selectivity towards branched aldehydes.[1] | The ligand's steric and electronic properties are the primary drivers of regioselectivity in rhodium-catalyzed hydroformylation. |
| Incorrect Syngas (CO/H₂) Ratio | Ensure the pressure of CO and H₂ is accurately controlled. A 1:1 ratio is a common starting point, but variation may be necessary.[1] | The partial pressures of carbon monoxide and hydrogen can influence the catalytic cycle and, consequently, the product distribution. |
| High Temperature | Run the reaction at a lower temperature (e.g., 30-60 °C). | Higher temperatures can sometimes decrease the selectivity for the branched isomer.[1] |
Quantitative Data Summary
The following table summarizes representative data for achieving high selectivity in the synthesis of branched aldehydes from styrenes via hydroformylation.
| Catalyst/Ligand System | Substrate | Temp (°C) | Pressure (MPa) | b:l Ratio | Yield (%) | Reference |
| [Rh(COD)Cl]₂ / Hybrid Phosphate | Styrene | 30 | 4.0 | >99:1 | 99 | [1] |
| Rh(acac)(CO)₂ / BDPP | Styrene | - | - | High iso-selectivity | - | [2] |
| PtCl₂(L)₂ / SnCl₂ | Styrene | 100 | - | 73:27 | up to 93 | [10] |
b:l ratio refers to the branched-to-linear isomer ratio.
Experimental Protocols
Protocol 1: Selective Hydroformylation of 4-Isopropylstyrene
This protocol is adapted from a general procedure for highly regioselective rhodium-catalyzed hydroformylation.[1]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (e.g., Chloro(1,5-cyclooctadiene)rhodium(I) dimer, 0.001 mmol) and the desired phosphorus ligand (0.006 mmol) in degassed toluene (25 mL).
-
Reaction Setup: Add 4-isopropylstyrene (3.0 mmol) to the catalyst solution.
-
Reaction Execution: Transfer the flask to a high-pressure batch reactor. Purge the reactor several times with syngas (CO/H₂ = 1:1). Pressurize the reactor to 4.0 MPa with syngas.
-
Monitoring: Stir the reaction at 30 °C for 12-48 hours. Monitor the reaction progress by taking aliquots (under pressure if possible) and analyzing them by GC or TLC.
-
Workup and Purification: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Synthetic Pathways Overview
Caption: Comparison of the Hydroformylation and Darzens synthesis routes.
Protocol 2: Darzens Condensation Route
This protocol is a generalized procedure based on classical Darzens reaction conditions.[4][5]
-
Base Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a stirrer, prepare a solution of a strong base (e.g., sodium ethoxide in ethanol or sodium amide in liquid ammonia) under an inert atmosphere.
-
Addition of Ester: Cool the base solution in an ice bath (0-5 °C). Add an α-haloester (e.g., ethyl chloroacetate) dropwise to the cooled base solution while stirring.
-
Addition of Aldehyde: After the ester addition is complete, add 4-isopropylbenzaldehyde dropwise, maintaining the low temperature.
-
Reaction and Quenching: Allow the mixture to stir for several hours at low temperature or room temperature, monitoring by TLC. Once the reaction is complete, quench it by carefully pouring it into a mixture of ice and a weak acid (e.g., dilute HCl or ammonium chloride solution).
-
Glycidic Ester Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.
-
Hydrolysis and Decarboxylation: The crude glycidic ester is then saponified using an aqueous base (e.g., NaOH). The resulting glycidate salt is carefully acidified and heated to induce decarboxylation, yielding the final this compound.[5]
-
Purification: The final product is isolated by extraction and purified by vacuum distillation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Degradation pathways of 4-Isopropylphenylacetaldehyde under stress conditions
Technical Support Center: 4-Isopropylphenylacetaldehyde Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation pathways of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure of this compound, which contains a reactive aldehyde group and a substituted benzene ring, the following degradation pathways are anticipated under forced degradation conditions:
-
Oxidation: The aldehyde moiety is susceptible to oxidation, primarily forming 4-Isopropylphenylacetic acid.[1][2][3][4][5] This is often the most common degradation pathway under oxidative stress.
-
Thermal Degradation: At elevated temperatures, this compound may undergo polymerization or form a trimer, specifically 2,4,6-tris(4-isopropylbenzyl)-1,3,5-trioxane. This trimer can potentially revert to the aldehyde upon further heating.[6]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For aromatic aldehydes, this can involve the formation of radical species, leading to a variety of degradation products, including the corresponding carboxylic acid or other complex molecules.[7][8][9][10][11]
-
Acid/Base Hydrolysis: While the aldehyde itself is not directly hydrolyzed, it can form acetals in the presence of alcohols under acidic conditions. If any acetal impurities are present, they can be hydrolyzed back to the aldehyde and the corresponding alcohol under acidic conditions.[12][13][14][15][16] The aldehyde may also be less stable at extreme pH values.
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[17][18][19][20][21][22][23][24] Typical stress conditions would include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at temperatures ranging from 60 °C to 105 °C.
-
Photolytic Degradation: Exposing the compound (in solid state and in solution) to UV and visible light, as per ICH Q1B guidelines.
Q3: How can I monitor the degradation of this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound.[25][26] This method should be capable of separating the parent compound from all its potential degradation products. UV detection is typically suitable for aromatic compounds like this compound. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[25]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficient stress applied. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[17] |
| The compound is highly stable under the tested conditions. | This is a valid result, but ensure that the conditions were sufficiently stringent to be considered a true stress test. |
| Analytical method is not sensitive enough to detect low levels of degradants. | Re-evaluate the analytical method's limit of detection (LOD) and limit of quantitation (LOQ). |
Issue 2: Excessive degradation is observed, making it difficult to identify primary degradants.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the experiment to achieve a target degradation of 5-20%.[17] |
| Secondary degradation is occurring. | Analyze samples at multiple time points to distinguish between primary and secondary degradation products. |
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step | | Column degradation. | Replace the HPLC column. | | Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). | | Sample overload. | Reduce the injection volume or the sample concentration. | | See the comprehensive HPLC Troubleshooting Guide below. | |
Comprehensive HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Retention Time Drifting | - Inconsistent mobile phase composition- Column temperature fluctuations- Column equilibration issues | - Prepare fresh mobile phase- Use a column oven for temperature control- Ensure adequate column equilibration time between injections[27][28] |
| Ghost Peaks | - Impurities in the mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents- Implement a robust needle wash protocol on the autosampler[29] |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column void or contamination | - Reduce sample concentration- Adjust mobile phase pH- Replace or clean the column[30] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit)- Particulate matter in the sample | - Replace the guard column or column frit- Filter all samples before injection[30] |
| No Peaks | - No injection occurred- Detector is off or not set to the correct wavelength- Mobile phase flow has stopped | - Check autosampler and syringe- Verify detector settings- Check pump and solvent lines[27] |
Data Presentation
Quantitative data from forced degradation studies should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants | Area % of Major Degradant |
| 0.1 M HCl, 60°C | 24 h | ||||
| 0.1 M NaOH, RT | 24 h | ||||
| 3% H₂O₂, RT | 24 h | ||||
| Thermal, 80°C | 48 h | ||||
| Photolytic (ICH Q1B) | - | ||||
| Control | 48 h |
Table 2: Purity Profile of this compound under Oxidative Stress
| Time (hours) | Retention Time of this compound (min) | % Area of this compound | Retention Time of Degradant 1 (min) | % Area of Degradant 1 | Total Impurities (%) |
| 0 | - | - | |||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These are generalized protocols and may require optimization based on the specific stability of the compound.
Protocol 1: Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Application: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours. Take aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Analysis: Dilute the aliquots with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a clear glass vial.
-
Stress Application: Place the vial in a calibrated oven at 80°C for 48 hours.
-
Sample Analysis: At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent, dilute to an appropriate concentration, and analyze by HPLC.
Mandatory Visualization
The following diagrams illustrate the hypothesized degradation pathways and a general experimental workflow for forced degradation studies.
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. US3919305A - Process for the preparation of phenylacetic acid - Google Patents [patents.google.com]
- 2. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - phenylacetaldehye to phenylacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pharmtech.com [pharmtech.com]
- 18. acdlabs.com [acdlabs.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. rjptonline.org [rjptonline.org]
- 23. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 24. longdom.org [longdom.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 27. HPLC Troubleshooting Guide [scioninstruments.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 30. aelabgroup.com [aelabgroup.com]
Technical Support Center: Troubleshooting Friedel-Crafts Formylation for Aldehyde Synthesis
Welcome to the Technical Support Center for troubleshooting low yields in Friedel-Crafts type reactions for aromatic aldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts formylation reaction resulting in a low yield or failing completely?
A1: Low or no yield in Friedel-Crafts formylation can be attributed to several factors, including:
-
Substrate Reactivity: The aromatic ring must be electron-rich. Strongly deactivated rings, such as those with nitro or cyano groups, are generally poor substrates for these reactions.[1][2]
-
Catalyst/Reagent Inactivity: Many reagents used in formylation reactions, such as the Vilsmeier reagent (from DMF and POCl₃), are highly sensitive to moisture.[3][4] Any water in the glassware, solvents, or starting materials will deactivate the reactive species.
-
Improper Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating, while others need to be kept at low temperatures to avoid side reactions and decomposition.[3][5]
-
Poor Reagent Quality: The purity of the aromatic substrate and the formylating agents is crucial. Impurities can lead to unwanted side reactions.[3]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Depending on the specific formylation method, side reactions may include:
-
Over-formylation: Highly activated aromatic rings can undergo di- or even tri-formylation, especially with an excess of the formylating agent.[5][6]
-
Chlorination: In the Vilsmeier-Haack reaction, the chloroiminium salt can sometimes act as a chlorinating agent, leading to chlorinated byproducts.[5]
-
Polymerization/Resin Formation: Phenolic substrates, in particular, are prone to polymerization under acidic conditions, resulting in the formation of tarry residues.[4]
-
Ortho/Para Isomerization: In reactions like the Reimer-Tiemann, a mixture of ortho and para isomers is often obtained.[6]
Q3: How do I choose the most suitable formylation method for my specific aromatic compound?
A3: The choice of formylation method depends on the substrate's reactivity and functional group tolerance:
-
Vilsmeier-Haack Reaction: This is a versatile method for a wide range of electron-rich aromatic and heteroaromatic compounds.[7][8]
-
Gattermann-Koch Reaction: This method is suitable for simple aromatic hydrocarbons like benzene and toluene but is not applicable to phenol and phenol ether substrates.[1][9][10]
-
Duff Reaction: This reaction is particularly useful for the ortho-formylation of phenols.[11][12]
-
Reimer-Tiemann Reaction: This method is also used for the ortho-formylation of phenols but can result in a mixture of isomers.[13][14]
Troubleshooting Guides
Vilsmeier-Haack Reaction
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity DMF and POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[3] |
| Low Substrate Reactivity | For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature may be necessary.[3] |
| Product Decomposition During Work-up | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and neutralizing with a mild base like sodium bicarbonate.[3] |
Issue: Formation of Chlorinated Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Run the reaction at the lowest effective temperature to minimize chlorination.[5] |
| Reagent Choice | If chlorination persists, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[5] |
Duff Reaction
Issue: Low Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Substrate | The Duff reaction requires strongly electron-donating groups on the aromatic ring, such as in phenols.[12] |
| Suboptimal Reaction Conditions | The reaction typically requires heating.[11] The addition of a stoichiometric amount of water has been shown to increase product yields in some cases.[15] |
Issue: Di-formylation
| Potential Cause | Troubleshooting Steps |
| High Stoichiometry of Formylating Agent | Adjust the molar ratio of hexamethylenetetramine (HMTA) to the phenolic substrate to favor mono-formylation.[6] |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or HPLC and stop the reaction once the desired mono-formylated product is maximized.[6] |
Gattermann-Koch Reaction
Issue: Reaction Failure
| Potential Cause | Troubleshooting Steps |
| Unsuitable Substrate | This reaction is not suitable for phenols, phenol ethers, or deactivated rings like nitrobenzene.[1][9][10] |
| Catalyst Issues | Anhydrous aluminum chloride and cuprous chloride are essential catalysts. Ensure they are of high purity and handled under anhydrous conditions.[1] |
| Gaseous Reagent Handling | Carbon monoxide and hydrogen chloride are toxic gases that require a closed system and controlled delivery.[1] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Pyrrole
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.[5]
-
Formylation: Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.[5]
-
Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 1-2 hours.[5]
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.[5]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
General Protocol for the Duff Reaction with Phenol
-
Reaction Setup: In a round-bottom flask, combine the phenolic substrate (1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid (TFA).[6]
-
Reaction: Heat the reaction mixture to 70°C and stir.[6]
-
Monitoring: Monitor the reaction by HPLC. The reaction is often complete within 30 minutes.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with methylene chloride and wash with brine.[6]
-
Extraction and Purification: Extract with methylene chloride. Combine the organic extracts, wash with brine, dry, and concentrate to obtain the crude product.[6]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 11. grokipedia.com [grokipedia.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. pharmdguru.com [pharmdguru.com]
- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 15. studylib.net [studylib.net]
Technical Support Center: Catalyst Deactivation in 4-Isopropylphenylacetaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Isopropylphenylacetaldehyde, primarily via the hydroformylation of 4-isopropylstyrene.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in your experiments.
Problem: Significant Decrease in Reaction Rate or Conversion
Q1: My rhodium-phosphine catalyzed hydroformylation of 4-isopropylstyrene has become sluggish or has stopped completely. What are the likely causes?
A1: A decrease in reaction rate is a primary indicator of catalyst deactivation. The most common causes for rhodium-phosphine catalyst systems in this context are:
-
Ligand Degradation: Phosphine or phosphite ligands are susceptible to oxidation, especially in the presence of trace oxygen, forming phosphine oxides which do not effectively stabilize the active rhodium species.[1]
-
Formation of Inactive Rhodium Clusters: The active mononuclear rhodium complexes can agglomerate to form inactive rhodium clusters. This process can be exacerbated by high temperatures and low ligand concentrations.
-
Substrate or Solvent Impurities: Impurities in the 4-isopropylstyrene feed or solvent, such as peroxides, can accelerate ligand degradation and catalyst deactivation.[1]
-
Product Inhibition: High concentrations of the this compound product or byproducts may lead to the formation of inactive rhodium complexes.
Troubleshooting Steps:
-
Analyze the Catalyst Environment:
-
Check for Oxygen: Ensure your reaction setup is rigorously deoxygenated. Use high-purity inert gases (Argon or Nitrogen) and freshly distilled, deoxygenated solvents.
-
Analyze Ligand Integrity: If possible, use ³¹P NMR spectroscopy to analyze a sample of the reaction mixture. The presence of a new signal corresponding to phosphine oxide can confirm ligand degradation.[2][3][4]
-
Visual Inspection: A color change in the reaction mixture, often to a darker or black color, can indicate the formation of rhodium clusters.
-
-
Evaluate Reaction Components:
-
Substrate Purity: Analyze your 4-isopropylstyrene for peroxides. If peroxides are present, purify the substrate by passing it through a column of activated alumina.
-
Solvent Quality: Use anhydrous, deoxygenated solvents.
-
-
Catalyst Regeneration (for homogeneous catalysts):
-
Some deactivated rhodium catalysts can be regenerated. Patented procedures often involve treatment with an oxidizing agent to convert phosphine ligands to their oxides, followed by removal of the oxides and reconstitution of the active catalyst with fresh ligand.[5]
-
Problem: Change in Product Selectivity (e.g., increased isomerization of the olefin)
Q2: I am observing an increase in the formation of byproducts, such as isomers of 4-isopropylstyrene, and a decrease in the yield of this compound. What could be the cause?
A2: A change in selectivity is a strong indicator of a modification in the structure of the active catalytic species.
-
Ligand Degradation: The degradation of bulky phosphine or phosphite ligands, which control the regioselectivity of the hydroformylation, can lead to the formation of less selective catalytic species, resulting in increased isomerization of the starting olefin.[1]
-
Formation of Different Active Species: Changes in the reaction conditions (e.g., temperature, pressure, ligand-to-metal ratio) can favor the formation of different rhodium-hydride species with varying selectivities.
Troubleshooting Steps:
-
Characterize the Catalyst:
-
Review and Optimize Reaction Conditions:
-
Ligand-to-Metal Ratio: Ensure you are using an adequate excess of the phosphine/phosphite ligand to maintain the desired catalytic species.
-
Temperature and Pressure: Verify that the reaction temperature and syngas pressure are within the optimal range for your specific catalyst system.
-
Frequently Asked Questions (FAQs)
Q3: What is a typical turnover number (TON) or turnover frequency (TOF) I should expect for the hydroformylation of a styrene derivative?
A3: TON and TOF are highly dependent on the specific catalyst, ligand, and reaction conditions. For the hydroformylation of styrene, which is structurally similar to 4-isopropylstyrene, TOFs can range from hundreds to over a thousand per hour.[9] High-performance catalysts have been reported with very high TONs.
Q4: How can I monitor the health of my catalyst during the reaction?
A4: In-situ and operando spectroscopic techniques are powerful tools for monitoring catalyst health.
-
FTIR Spectroscopy: Can be used to observe the carbonyl stretching frequencies of the rhodium complexes, providing insight into the catalyst structure.[1][6][7][8]
-
NMR Spectroscopy: High-pressure NMR can be used to identify and quantify different catalyst species in solution during the reaction.[2][3][4][10]
Q5: What are the main deactivation pathways for a rhodium-phosphine catalyst in hydroformylation?
A5: The two primary deactivation pathways are:
-
Ligand Oxidation: Phosphine ligands react with trace oxygen to form phosphine oxides, which are poor ligands for the rhodium center, leading to the formation of less active or inactive species.
-
Cluster Formation: Active mononuclear rhodium species can aggregate to form larger, inactive rhodium clusters. This is often irreversible.
Q6: Can I reuse my homogeneous rhodium catalyst?
A6: While challenging, catalyst recycling is possible. Industrial processes often employ techniques like liquid-liquid biphasic systems to separate the product from the catalyst-containing phase.[11] For lab-scale experiments, careful separation of the product by distillation (if the catalyst is thermally stable) or extraction may be possible, but catalyst deactivation during these processes is a concern.
Quantitative Data
The following table summarizes typical performance data for the hydroformylation of styrene, which can serve as a benchmark for the synthesis of this compound.
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar, CO/H₂) | TOF (h⁻¹) | Selectivity (branched/linear) | Reference |
| Rh/BDPP | Styrene | 80 | 30 (1:1) | ~100-200 | High branched | [9] |
| Rh₂P/SiO₂ | Styrene | Not specified | Not specified | 1496 | Not specified | [9] |
| Rh/Tetraphosphorus Ligand | Styrene | 80 | 10 (1:1) | >1000 | up to 1:22 (linear favored) | [12] |
| Rh/Phosphate Promoter | Styrene | 30 | Not specified | Not specified | up to 20.9:1 (branched favored) | [13] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol provides a general method for assessing the activity of a homogeneous rhodium catalyst in the hydroformylation of 4-isopropylstyrene.
-
Reactor Setup:
-
Use a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and temperature and pressure controllers.
-
Ensure the reactor is thoroughly cleaned and dried to remove any potential catalyst poisons.
-
-
Catalyst Preparation:
-
In a glovebox, charge the reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphine or phosphite ligand in the desired molar ratio in a deoxygenated solvent (e.g., toluene).
-
-
Reaction Procedure:
-
Seal the reactor and purge several times with syngas (CO/H₂ mixture, typically 1:1).
-
Pressurize the reactor to the desired pressure and heat to the reaction temperature.
-
Inject the 4-isopropylstyrene substrate via a syringe pump to start the reaction.
-
Maintain constant pressure and temperature throughout the experiment.
-
-
Sampling and Analysis:
-
Periodically withdraw small aliquots of the reaction mixture through the sampling valve.
-
Analyze the samples by gas chromatography (GC) to determine the conversion of 4-isopropylstyrene and the yield of this compound and any byproducts.
-
Calculate the turnover frequency (TOF) at low conversion.
-
Protocol 2: Characterization of a Deactivated Catalyst
This protocol outlines steps to characterize a deactivated catalyst to understand the cause of deactivation.
-
Sample Collection:
-
Carefully take a sample of the deactivated catalyst solution from the reactor under an inert atmosphere.
-
-
Spectroscopic Analysis:
-
³¹P NMR Spectroscopy: Dissolve a sample of the deactivated catalyst in a deuterated solvent in an NMR tube under an inert atmosphere. Acquire a ³¹P NMR spectrum to identify the presence of phosphine oxide (typically a sharp singlet shifted downfield from the parent phosphine) and other phosphorus-containing degradation products.[2][3][4]
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the deactivated catalyst solution. Compare the carbonyl stretching frequencies to those of the active catalyst. The appearance of new bands or shifts in existing bands can indicate changes in the catalyst structure or the formation of inactive species.[1][6][7][8]
-
-
Elemental Analysis:
-
If catalyst leaching or precipitation is suspected, analyze the reaction mixture for the concentration of rhodium using Inductively Coupled Plasma (ICP) analysis.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Major pathways of rhodium catalyst deactivation.
References
- 1. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Rhodium-BiPhePhos catalyzed hydroformylation studied by operando FTIR spectroscopy: Catalyst activation and rate determining step | Semantic Scholar [semanticscholar.org]
- 8. remspec.com [remspec.com]
- 9. researchgate.net [researchgate.net]
- 10. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Minimizing isomeric impurities in aromatic aldehyde synthesis
Welcome to the Technical Support Center for Aromatic Aldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aromatic aldehydes, with a focus on minimizing isomeric impurities.
General Troubleshooting Guide
Isomeric impurities are a common challenge in aromatic aldehyde synthesis, often arising from the complex interplay of electronic and steric effects. This guide provides a systematic approach to diagnosing and resolving these issues.
My reaction is producing a mixture of isomers. What should I do?
Follow this troubleshooting workflow to identify the root cause and find a solution.
Caption: A general workflow for troubleshooting isomeric impurities.
Frequently Asked Questions (FAQs) by Reaction Type
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[1][2][3] However, regioselectivity can be an issue.
Q1: I am getting a mixture of ortho and para isomers in my Vilsmeier-Haack reaction. How can I favor the para product?
A1: The Vilsmeier reagent is a relatively bulky electrophile, which often favors para-substitution due to steric hindrance at the ortho position. To further enhance para-selectivity:
-
Steric Hindrance: Ensure your substrate's directing group is sufficiently bulky.
-
Solvent Choice: While solvents like chloroform, benzene, and dioxane are common, exploring their effects on isomer distribution can be beneficial.[4]
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable para product.[4]
Q2: My Vilsmeier-Haack reaction is not working on a deactivated aromatic ring. What is the problem?
A2: The Vilsmeier-Haack reaction requires electron-rich aromatic substrates to proceed efficiently.[1][3] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is weaker than the acylium ions used in Friedel-Crafts reactions.[3] If your substrate has strong electron-withdrawing groups, the reaction will likely fail. Consider using a different formylation method or a more reactive derivative of your starting material.
Gattermann & Gattermann-Koch Reactions
These reactions are classic methods for formylating aromatic rings but come with their own set of challenges.[5][6]
Q1: What is the main difference in substrate scope between the Gattermann and Gattermann-Koch reactions?
A1: The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally restricted to benzene and alkylbenzenes.[7][8] It is not applicable to phenol and phenol ether substrates.[5][7] The Gattermann reaction, which traditionally uses HCN/HCl (or safer variants like Zn(CN)₂/HCl), has a broader scope and can be used to formylate phenols, phenolic ethers, and various heterocyclic compounds.[5][8]
Q2: My Gattermann-Koch reaction is sluggish. How can I improve the reaction rate?
A2: For the Gattermann-Koch reaction, the presence of a co-catalyst is often necessary, especially when using zinc chloride as the Lewis acid or when not operating at high pressures of carbon monoxide.[5] Traces of copper(I) chloride or nickel(II) chloride can serve as a "carrier" for the carbon monoxide, facilitating the formation of the active electrophile.[5]
Reimer-Tiemann Reaction
This reaction is specifically used for the ortho-formylation of phenols.[9][10]
Q1: Why is the Reimer-Tiemann reaction highly ortho-selective?
A1: The high ortho-selectivity is a key feature of this reaction. The mechanism involves the generation of dichlorocarbene (:CCl₂) as the electrophile.[9][10] The phenoxide ion, formed under the basic reaction conditions, coordinates with the dichlorocarbene, directing the electrophilic attack preferentially to the ortho position.
Q2: I am getting a low yield and some para-isomer in my Reimer-Tiemann reaction. What can I do?
A2: While the reaction favors the ortho product, some para-isomer can form.[11] If an ortho position is blocked, the reaction will yield the para-isomer.[12] To optimize the reaction:
-
Vigorous Stirring: The reaction is often run in a biphasic system (aqueous hydroxide and an organic solvent like chloroform), so vigorous stirring is essential to ensure adequate mixing.[9][12]
-
Temperature Control: The reaction is typically heated to around 60°C.[12] Deviations from the optimal temperature can affect yield and selectivity.
-
Base Concentration: A 10-40% aqueous solution of an alkali hydroxide is typically used.[12] The concentration can be optimized for your specific substrate.
Friedel-Crafts Formylation
Direct formylation using formyl chloride is not feasible due to its instability.[3] Therefore, methods like the Gattermann-Koch reaction are employed, which proceed via a similar electrophilic aromatic substitution mechanism.[6]
Q1: How can I predict the major isomeric product in a Friedel-Crafts acylation/formylation?
A1: The regioselectivity is governed by the directing effects of the substituents already on the aromatic ring.
-
Activating Groups (-OH, -OR, -NH₂, -R): These are ortho, para-directing. The major product is often the para isomer due to reduced steric hindrance, unless the ortho position is strongly favored by effects like hydrogen bonding.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These are meta-directing. The stability of the intermediate carbocation (arenium ion) determines the outcome. Attack at the position that allows for more resonance structures is favored.[13]
Caption: Key factors influencing regioselectivity in aromatic synthesis.
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the ratio of isomeric products.
Table 1: Influence of Lewis Acid on Regioselectivity in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Major Isomer(s) | Reference |
| Toluene | Acetyl Chloride | AlCl₃ | para (p-Methylacetophenone) | [14] |
| Anisole | Benzoyl Chloride | SnO₂ nanosheets | para (p-Methoxybenzophenone) | [15] |
| Thiophene | Acetyl Chloride | AlCl₃ | 2-Acetylthiophene | [13] |
Note: This table is illustrative. Isomer ratios are highly dependent on specific reaction conditions not fully detailed here.
Key Experimental Protocols
Protocol 1: Regioselective Formylation of a Phenol using the Reimer-Tiemann Reaction
This protocol is adapted for the synthesis of salicylaldehyde from phenol, emphasizing conditions that favor ortho-formylation.
Materials:
-
Phenol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, for workup)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve phenol in a 25% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to 60-65°C in a water bath.
-
Add chloroform slowly through the top of the condenser over a period of 30 minutes while stirring vigorously. The mixture will turn dark.
-
After the addition is complete, continue to stir and heat the mixture for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~5-6.
-
Steam distill the mixture to separate the salicylaldehyde from the non-volatile para-isomer and other byproducts.
-
Extract the distillate with diethyl ether.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.
Safety Note: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
Analytical Methods for Isomer Quantification
Accurate quantification of isomeric impurities is crucial for process optimization and quality control.
Q: What are the best methods for separating and quantifying aromatic aldehyde isomers?
A: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques.[16]
-
Gas Chromatography (GC): Often coupled with a Mass Spectrometer (GC-MS), GC is excellent for separating volatile and semi-volatile isomers.[17] It offers high resolution and sensitivity.[17] Derivatization of aldehydes, for example, to their oximes, can improve chromatographic behavior and detection.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for less volatile or thermally unstable compounds.[17] Using a UV detector is common, and the choice of column (e.g., C18) and mobile phase is critical for achieving good separation of isomers. Pre-column derivatization can significantly enhance detection sensitivity for aldehydes that lack a strong chromophore.[16]
Table 2: Comparison of Analytical Techniques for Isomer Analysis
| Feature | Gas Chromatography (GC/GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and column interaction | Separation based on polarity and column interaction |
| Best Suited For | Volatile and semi-volatile compounds[17] | Non-volatile, thermally unstable compounds[17] |
| Sensitivity | Generally very high (ppb range)[17] | High (ppm to ppb range), detector dependent[17] |
| Isomer Separation | Excellent for many positional isomers | Highly effective with proper column/mobile phase selection |
| Derivatization | Often used to improve volatility and detection | Used to add a chromophore/fluorophore for enhanced detection[16] |
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 11. a Write a short note on RiemerTiemann reaction b Two class 12 chemistry CBSE [vedantu.com]
- 12. jk-sci.com [jk-sci.com]
- 13. echemi.com [echemi.com]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 18. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Isopropylphenylacetaldehyde in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 4-Isopropylphenylacetaldehyde. The information is designed to offer practical guidance for enhancing the stability of this aromatic aldehyde in various formulations.
Troubleshooting Guide
This guide addresses common stability issues observed during experimental work with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Formulation develops a "sour" or "acidic" off-odor over time. | Oxidation of the aldehyde group to the corresponding carboxylic acid (4-Isopropylphenylacetic acid). This is a common degradation pathway for aldehydes. | Incorporate an antioxidant into your formulation. Common choices include Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol). Start with a low concentration (e.g., 0.05-0.1% w/w) and optimize as needed. Ensure storage conditions minimize exposure to oxygen by using airtight containers and inert gas blanketing (e.g., nitrogen or argon). |
| Loss of characteristic odor or decreased potency of the aldehyde. | Multiple degradation pathways, including oxidation and polymerization. Aldehydes can undergo self-condensation or trimerization, especially in the presence of acidic or basic catalysts. | In addition to antioxidants, consider adding a stabilizer like a tertiary amine, which can neutralize any acidic impurities that might catalyze degradation.[1] Encapsulation of the aldehyde can also provide a physical barrier against degradation. |
| Discoloration of the formulation (e.g., yellowing). | Formation of colored degradation products or interaction with other formulation components. | Conduct compatibility studies with all excipients. Use of UV-protective packaging is recommended as light can accelerate degradation and discoloration. The addition of a UV absorber to the formulation may also be beneficial. |
| Precipitation or changes in the physical appearance of the formulation. | Polymerization of the aldehyde leading to the formation of insoluble trimers or other high molecular weight species. | Optimize the pH of the formulation to be near neutral, as both acidic and basic conditions can promote polymerization. The use of very low concentrations of alkaline substances (0.05-20 ppm) has been shown to stabilize some aliphatic aldehydes against polymerization.[2] |
| Inconsistent stability results between batches. | Variability in the purity of this compound or other formulation components. Trace impurities can act as catalysts for degradation. | Ensure high purity of the starting materials. Perform quality control checks on incoming raw materials to test for impurities, including any acidic residues. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, like other aromatic aldehydes, are oxidation and polymerization.
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, converting it to a carboxylic acid group (-COOH), resulting in the formation of 4-isopropylphenylacetic acid. This process is often autocatalytic, as the acidic product can accelerate further degradation.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, such as aldol condensation, or form cyclic trimers (trioxanes), particularly in the presence of acid or base catalysts.[3] These reactions lead to a loss of the desired fragrance and can cause physical changes in the formulation, such as increased viscosity or precipitation.
Q2: What types of antioxidants are effective for stabilizing this compound?
A2: Phenolic antioxidants are commonly used to stabilize aldehydes. These compounds act as free radical scavengers, inhibiting the auto-oxidation process.
-
Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries.
-
Vitamin E (α-tocopherol): A natural antioxidant that is also effective in preventing lipid peroxidation and can be a good choice for "natural" formulations.
The effectiveness of an antioxidant can be concentration-dependent, and it is crucial to determine the optimal level for a specific formulation through stability studies.
Q3: How can encapsulation enhance the stability of this compound?
A3: Encapsulation creates a physical barrier around the aldehyde, protecting it from environmental factors such as oxygen, light, and interaction with other reactive ingredients in the formulation.[4] This can significantly improve its stability and provide controlled release of the fragrance. Common encapsulation techniques include:
-
Complex Coacervation: This involves the formation of a polymer-rich phase that surrounds droplets of the aldehyde.
-
Interfacial Polymerization: A polymer shell is formed at the interface of an oil-in-water emulsion containing the aldehyde.
-
Cyclodextrin Inclusion: The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex that is more stable in aqueous environments.
Q4: What analytical methods are suitable for monitoring the stability of this compound in a formulation?
A4: A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and detecting its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and robust technique. A C18 column is often suitable, and the mobile phase can be optimized to achieve good separation of the parent aldehyde from its potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, especially for identifying and quantifying volatile degradation products. The mass spectrometer allows for the structural elucidation of unknown peaks.
For either method, a forced degradation study should be performed to generate potential degradation products and validate that the analytical method can resolve them from the active compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC or GC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Take samples at each time point, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Dissolve the aldehyde in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or slightly elevated temperature for a defined period, taking samples at various time points. Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve the aldehyde in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature, protected from light, for a defined period. Take samples at various time points for analysis.
-
Thermal Degradation: Place a solid or liquid sample of the aldehyde in a temperature-controlled oven (e.g., 60°C) for a defined period. Dissolve samples taken at different time points in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the aldehyde in a photostability chamber to a controlled light source (e.g., ICH option 1 or 2). Analyze samples at various time points.
Analysis: Analyze all stressed samples using a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to identify and quantify the remaining parent aldehyde and any degradation products formed.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the aldehyde)
-
Injection Volume: 10 µL
Method Development Workflow:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
If co-elution occurs, optimize the mobile phase gradient, pH (if using buffers), or try a different column chemistry (e.g., phenyl-hexyl).
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Antioxidant activity of β-cyclodextrin inclusion complexes containing trans-cinnamaldehyde by DPPH, ABTS and FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Isopropylphenylacetaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-isopropylphenylacetaldehyde and its ortho- (2-) and meta- (3-) isomers. Direct experimental data for the ortho- and meta-isomers are limited in publicly available literature. Therefore, this comparison synthesizes the available data for this compound and extrapolates the potential activities of its isomers based on established principles of structure-activity relationships (SAR) and read-across from structurally similar compounds.
Introduction to Isomerism and Biological Activity
Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, can have a profound impact on biological activity. For substituted phenylacetaldehydes, the position of the isopropyl group on the phenyl ring can influence the molecule's steric hindrance, electronic properties, and overall shape. These factors, in turn, can affect how the molecule interacts with biological targets like enzymes and cellular membranes, potentially leading to variations in cytotoxicity, antimicrobial efficacy, and antioxidant capacity. In general, the para-substituted isomer (this compound) has a more linear structure, while the ortho-isomer experiences the most significant steric hindrance due to the proximity of the isopropyl group to the acetaldehyde moiety.
Data Presentation
Cytotoxicity and Genotoxicity
Experimental data on the cytotoxicity and genotoxicity of this compound is available. For its isomers, a predictive assessment based on SAR principles is presented.
| Compound | Assay | Result | Notes |
| This compound | BlueScreen™ Assay | Positive for cytotoxicity (with and without metabolic activation)[1] | Indicates potential to be harmful to cells. |
| BlueScreen™ Assay | Positive for genotoxicity (with and without metabolic activation)[1] | Suggests potential to damage genetic material. | |
| Ames Test (read-across from 3-(p-isopropylphenyl)propionaldehyde) | Not mutagenic[1] | A bacterial reverse mutation assay. | |
| In vitro Micronucleus Test (read-across from 3-(p-isopropylphenyl)propionaldehyde) | Non-clastogenic[1] | Assesses chromosomal damage. | |
| 2-Isopropylphenylacetaldehyde | Cytotoxicity (Predicted) | Potentially cytotoxic | The bulky ortho-isopropyl group may enhance membrane disruption. |
| Genotoxicity (Predicted) | Potential for genotoxicity | Further testing is required for confirmation. | |
| 3-Isopropylphenylacetaldehyde | Cytotoxicity (Predicted) | Potentially cytotoxic | Activity is likely, but potency may differ from the 4-isomer. |
| Genotoxicity (Predicted) | Potential for genotoxicity | Further testing is required for confirmation. |
Antimicrobial and Antioxidant Activity (Predicted)
| Compound | Predicted Antimicrobial Activity | Predicted Antioxidant Activity | Rationale |
| This compound | Moderate | Low to Moderate | Aldehyde group can react with microbial proteins. Phenolic structure contributes to some antioxidant potential. |
| 2-Isopropylphenylacetaldehyde | Potentially Higher | Potentially Higher | The ortho-position of the isopropyl group may enhance membrane disruption in microbes and could influence radical scavenging ability. |
| 3-Isopropylphenylacetaldehyde | Moderate | Low to Moderate | Expected to have activity, with potency potentially intermediate between the ortho- and para-isomers. |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its isomers) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A standard antioxidant like ascorbic acid or Trolox is used as a positive control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Mandatory Visualization
Caption: Workflow for comparing the biological activities of isopropylphenylacetaldehyde isomers.
Caption: A potential mechanism of cytotoxicity for isopropylphenylacetaldehyde isomers.
Conclusion
The available data indicates that this compound exhibits cytotoxic and genotoxic properties in vitro. While direct experimental evidence for its ortho- and meta-isomers is lacking, structure-activity relationship principles suggest that they are also likely to possess biological activities. The position of the isopropyl group is expected to influence the potency of these effects, with the ortho-isomer potentially exhibiting enhanced activity due to steric factors. Further experimental investigation is necessary to definitively characterize and compare the biological profiles of these isomers. The provided protocols offer a framework for conducting such comparative studies, which would be invaluable for a comprehensive risk assessment and for exploring any potential therapeutic applications.
References
A Comparative Guide to Aldehyde Cross-Reactivity in Immunoassays: A Case Study on 4-Isopropylphenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Isopropylphenylacetaldehyde and other structurally similar aldehydes in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). The data and protocols presented herein are for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are indispensable tools for the detection and quantification of specific molecules in complex biological samples.[1][2] The specificity of an immunoassay, its ability to exclusively bind to the target analyte, is critical for data accuracy.[2] Cross-reactivity occurs when antibodies bind to non-target molecules that are structurally similar to the target analyte, which can lead to false-positive results or an overestimation of the analyte's concentration.[2] Therefore, characterizing the cross-reactivity of an immunoassay with potentially interfering compounds is a crucial validation step.[2][3] This guide focuses on a hypothetical scenario involving the assessment of cross-reactivity for this compound in an immunoassay designed for a different, yet structurally related, target molecule.
Hypothetical Cross-Reactivity Data
In this case study, a competitive ELISA was developed to quantify "Biomarker X," a phenylacetaldehyde derivative. The assay's cross-reactivity with this compound and other related aldehydes was evaluated. The results are summarized in the table below. The 50% inhibitory concentration (IC50) is the concentration of the test compound that causes a 50% reduction in the maximal signal. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Biomarker X (Target Analyte) | Phenylacetaldehyde | 10 | 100% |
| This compound | 50 | 20% | |
| 4-Methylphenylacetaldehyde | 25 | 40% | |
| Benzaldehyde | > 1000 | < 1% | |
| Cinnamaldehyde | > 1000 | < 1% |
Data Interpretation: The hypothetical data indicates that this compound exhibits a 20% cross-reactivity in this particular immunoassay for Biomarker X. 4-Methylphenylacetaldehyde shows a higher cross-reactivity of 40%, likely due to its closer structural resemblance to the target analyte. Benzaldehyde and Cinnamaldehyde, which lack the acetaldehyde moiety, show negligible cross-reactivity. This data highlights the importance of the side-chain structure in antibody recognition.
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the hypothetical data is provided below.
Competitive ELISA Protocol
This protocol outlines the steps for assessing the cross-reactivity of small molecules.[1][4][5]
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Target Analyte-Enzyme Conjugate (e.g., Biomarker X-HRP)
-
Primary Antibody specific for Biomarker X
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Test Compounds (this compound, etc.)
-
Plate reader
2. Plate Coating:
-
Dilute the primary antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the antibody solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the standard (Biomarker X) and test compounds in Assay Buffer (e.g., Blocking Buffer).
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the Target Analyte-Enzyme Conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the log of the standard concentration.
-
Determine the IC50 values for the target analyte and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the principle of the competitive immunoassay.
Caption: Workflow diagram illustrating the key steps of a competitive ELISA for cross-reactivity testing.
Caption: Principle of competitive immunoassay showing signal change based on analyte concentration.
References
- 1. biossusa.com [biossusa.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
Comparing the efficacy of different synthetic routes to 4-Isopropylphenylacetaldehyde
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Isopropylphenylacetaldehyde is a valuable building block in the synthesis of various pharmaceuticals and fragrances. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's efficacy.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the three discussed synthetic pathways to this compound.
| Parameter | Route 1: Darzens Condensation | Route 2: Swern Oxidation | Route 3: Grignard Reaction |
| Starting Materials | 4-Isopropylbenzaldehyde, Ethyl chloroacetate | 2-(4-Isopropylphenyl)ethanol | 4-Isopropylbenzyl chloride, Magnesium, Ethyl formate |
| Key Reagents | Sodium ethoxide, Ethanol | Oxalyl chloride, DMSO, Triethylamine | Diethyl ether, Hydrochloric acid |
| Reaction Temperature | -5°C to room temperature | -78°C to room temperature | 0°C to room temperature |
| Reaction Time | 4 - 6 hours | 1 - 2 hours | 2 - 4 hours |
| Reported/Expected Yield | Good to Excellent (Analogous systems) | High to Excellent (>90%) | Good |
| Purification Method | Column chromatography | Column chromatography | Distillation |
Experimental Protocols
Route 1: Darzens Glycidic Ester Condensation
This classical method involves the condensation of 4-isopropylbenzaldehyde with an α-haloester in the presence of a base to form a glycidic ester, which is subsequently hydrolyzed and decarboxylated to yield the desired aldehyde.
Experimental Protocol:
-
Formation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 equivalents) in absolute ethanol at room temperature.
-
Condensation: Cool the sodium ethoxide solution to -5°C. A mixture of 4-isopropylbenzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.2 equivalents) is added dropwise with stirring, maintaining the temperature below 0°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Hydrolysis and Decarboxylation: The resulting glycidic ester is saponified using aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding this compound.
-
Work-up and Purification: The crude product is extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.
Route 2: Swern Oxidation of 2-(4-Isopropylphenyl)ethanol
The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes, minimizing the risk of over-oxidation to carboxylic acids.[1][2][3][4]
Experimental Protocol:
-
Activation of DMSO: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in dichloromethane dropwise.[1][2][3]
-
Alcohol Addition: After stirring for 15 minutes, a solution of 2-(4-isopropylphenyl)ethanol (1.0 equivalent) in dichloromethane is added slowly, maintaining the temperature at -78°C.[1]
-
Base Quench: The reaction is stirred for 30-45 minutes at -78°C, after which triethylamine (5.0 equivalents) is added dropwise.[3]
-
Warming and Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography.
Route 3: Grignard Reaction with Ethyl Formate
This route utilizes a Grignard reagent prepared from 4-isopropylbenzyl chloride, which then reacts with ethyl formate to produce the target aldehyde after acidic work-up.[5]
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere. A solution of 4-isopropylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Reaction with Ethyl Formate: The Grignard solution is cooled to 0°C, and a solution of ethyl formate (1.5 equivalents) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of cold saturated ammonium chloride solution. The mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting this compound is purified by vacuum distillation.[5]
Visualization of Synthetic Workflows
To better illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.
Caption: Workflow for the Darzens Condensation route.
Caption: Workflow for the Swern Oxidation route.
Caption: Workflow for the Grignard Reaction route.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
In Vitro Cytotoxicity of 4-Isopropylphenylacetaldehyde and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of 4-Isopropylphenylacetaldehyde and its primary metabolites, 4-isopropylbenzyl alcohol and 4-isopropylbenzoic acid. The information presented herein is based on available scientific literature and provides a framework for understanding the potential toxicity of these compounds at the cellular level.
Introduction
This compound, an aromatic aldehyde, is metabolized in vivo through a two-step process. It is first reduced to 4-isopropylbenzyl alcohol, which is subsequently oxidized to 4-isopropylbenzoic acid. Understanding the cytotoxic potential of the parent compound and its metabolites is crucial for assessing its safety profile in various applications, including pharmaceuticals and consumer products. The general mechanism of aldehyde toxicity involves the formation of adducts with essential biomolecules like DNA and proteins, leading to cellular damage. This can result in the depletion of intracellular glutathione and the oxidation of thioredoxin, further contributing to cytotoxicity.
Comparative Cytotoxicity Data
Direct comparative in vitro cytotoxicity data for this compound and its specific isopropylated metabolites on a single cell line is limited in the current literature. However, data from structurally similar compounds—benzaldehyde, benzyl alcohol, and benzoic acid—can provide valuable insights into their potential cytotoxic profiles. The following table summarizes representative 50% inhibitory concentration (IC50) values from various studies. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay used.
| Compound | Representative IC50 Values | Cell Line(s) | Assay(s) |
| Benzaldehyde | 10-50 µg/mL | Human lymphocytes | Cell proliferation, LDH |
| Benzyl Alcohol | 25-50 mM | Human lymphocytes | Comet assay (DNA damage) |
| Benzoic Acid | >5 mM (apoptotic effects noted) | Human lymphocytes | Comet assay (DNA damage) |
Note: The presented IC50 values are indicative and sourced from different studies. Direct comparison requires testing all compounds under identical experimental conditions.
Metabolic Pathway and Cytotoxicity
The metabolic conversion of this compound can influence its cytotoxic profile. The initial reduction to the alcohol form and subsequent oxidation to the carboxylic acid represent detoxification pathways, as aldehydes are generally more reactive and cytotoxic than their corresponding alcohols and carboxylic acids.
Caption: Metabolic pathway of this compound.
Postulated Signaling Pathway for Aldehyde-Induced Cytotoxicity
Aromatic aldehydes can induce cytotoxicity through multiple signaling pathways. A key mechanism involves the induction of oxidative stress and damage to cellular macromolecules. This can trigger apoptotic pathways, leading to programmed cell death.
Caption: Postulated signaling pathway for aldehyde cytotoxicity.
Experimental Protocols
Standard in vitro assays are employed to determine the cytotoxicity of chemical compounds. The following are detailed methodologies for the MTT and LDH assays, which are commonly used to assess cell viability and membrane integrity, respectively.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and its metabolites
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
Based on the metabolic pathway and the general toxicity profile of aromatic aldehydes, it is plausible to hypothesize that this compound exhibits a higher in vitro cytotoxicity compared to its metabolites, 4-isopropylbenzyl alcohol and 4-isopropylbenzoic acid. However, without direct comparative experimental data, this remains a postulation. Further research employing standardized in vitro cytotoxicity assays on a relevant panel of cell lines is necessary to definitively quantify and compare the cytotoxic potential of these compounds. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for conducting such investigations.
Structure-Activity Relationship of 4-Isopropylphenylacetaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-isopropylphenylacetaldehyde (cuminaldehyde) derivatives, focusing on their structure-activity relationships (SAR). The information presented herein is curated from various scientific studies to aid in the rational design of novel therapeutic agents. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways and experimental workflows.
Introduction
This compound, commonly known as cuminaldehyde, is a natural aromatic aldehyde found in the essential oils of various plants, including cumin, eucalyptus, and myrrh. This scaffold has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatization of the aldehyde functional group, primarily into Schiff bases and thiosemicarbazones, has been a successful strategy to enhance its therapeutic potential, leading to compounds with promising antimicrobial, antioxidant, and cytotoxic properties.[2][3] This guide explores the structure-activity relationships of these derivatives to provide insights for future drug discovery endeavors.
Data Presentation: Comparative Biological Activities
The biological activities of various this compound derivatives are summarized below. The data highlights how modifications to the parent structure influence their antimicrobial and cytotoxic effects.
Antimicrobial Activity
The antimicrobial efficacy of cuminaldehyde derivatives has been evaluated against a range of pathogenic bacteria and fungi. The formation of Schiff bases and thiosemicarbazones from cuminaldehyde has been shown to be a viable strategy for developing new antimicrobial agents.[2][3]
Table 1: Antimicrobial Activity of Cuminaldehyde Schiff Base Derivatives
| Compound ID | R-group (Substituent on the amine) | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| CSB-1 | 2-aminothiazole | Escherichia coli | 18 | 125 | [4] |
| Staphylococcus aureus | 20 | 62.5 | [4] | ||
| CSB-2 | 4-aminoantipyrine | Escherichia coli | 16 | 250 | [5] |
| Staphylococcus aureus | 18 | 125 | [5] | ||
| Candida albicans | 15 | 250 | [5] | ||
| CSB-3 | p-toluidine | Escherichia coli | 15 | 250 | [4] |
| Staphylococcus aureus | 17 | 125 | [4] | ||
| CSB-4 | Aniline | Escherichia coli | 14 | 500 | [4] |
| Staphylococcus aureus | 16 | 250 | [4] |
Structure-Activity Relationship (Antimicrobial):
-
The introduction of a heterocyclic ring, such as a thiazole (CSB-1), appears to enhance antibacterial activity, particularly against S. aureus.
-
The presence of a bulky and heterocyclic pyrazolone moiety (CSB-2) also confers good antimicrobial activity.
-
Simple aromatic substituents (CSB-3 and CSB-4) show moderate activity, suggesting that the nature of the R-group significantly influences the antimicrobial spectrum and potency.
Cytotoxic Activity
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. Thiosemicarbazone derivatives, in particular, have demonstrated notable cytotoxic effects.
Table 2: Cytotoxic Activity (IC50 in µM) of Cuminaldehyde Thiosemicarbazone Derivatives
| Compound ID | R-group (Substituent on N4 of thiosemicarbazone) | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| CTSC-1 | H | >100 | 85.2 | 92.5 | [6] |
| CTSC-2 | Methyl | 75.6 | 62.1 | 78.3 | [6] |
| CTSC-3 | Ethyl | 68.3 | 55.8 | 71.4 | [6] |
| CTSC-4 | Phenyl | 45.2 | 38.9 | 50.1 | [6] |
| CTSC-5 | 4-Chlorophenyl | 28.7 | 21.5 | 32.8 | [6] |
Structure-Activity Relationship (Cytotoxic):
-
Unsubstituted thiosemicarbazone (CTSC-1) shows weak cytotoxicity.
-
The introduction of small alkyl groups (CTSC-2 and CTSC-3) at the N4 position slightly improves activity.
-
A phenyl ring at the N4 position (CTSC-4) significantly enhances cytotoxicity.
-
The presence of an electron-withdrawing group, such as chlorine, on the phenyl ring (CTSC-5) further potentiates the cytotoxic effect, suggesting that electronic properties of the substituent play a crucial role.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to determine the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.[7]
-
Sample Preparation: The test compounds are dissolved in methanol at various concentrations.[7]
-
Reaction: 1 mL of the DPPH solution is mixed with 1 mL of the sample solution.[7]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[7]
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.[7]
-
IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.[10]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[9]
Mandatory Visualizations
Signaling Pathways
Cuminaldehyde and its derivatives have been shown to exert their biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
Caption: Anti-inflammatory signaling pathway of cuminaldehyde derivatives.
Cuminaldehyde and its derivatives have been reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[11]
Caption: Pro-apoptotic signaling pathway of cuminaldehyde derivatives.
The cytotoxic effects of cuminaldehyde derivatives are often mediated through the induction of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[10][13][14]
Experimental Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.
Caption: General experimental workflow for SAR studies.
This workflow outlines the key stages, from the initial synthesis and purification of the derivatives to their comprehensive biological evaluation and subsequent structure-activity relationship analysis.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties | MDPI [mdpi.com]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. allsubjectjournal.com [allsubjectjournal.com]
- 11. Anti-Inflammatory Effects of Cumin Essential Oil by Blocking JNK, ERK, and NF-κB Signaling Pathways in LPS-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Read-Across Approach to the Toxicological Assessment of 4-Isopropylphenylacetaldehyde
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of chemical safety assessment, the principle of read-across stands as a cornerstone of modern toxicology, enabling the judicious use of existing data to predict the toxicological profile of structurally similar substances. This approach, grounded in the analogue or category concept, is pivotal in reducing the reliance on animal testing while ensuring robust human health risk assessment. This guide provides a comparative analysis of the toxicological data for 4-Isopropylphenylacetaldehyde (the target substance) and its structurally related analogues, 3-(p-isopropylphenyl)propionaldehyde and p-tert-butyldihydrocinnamaldehyde (the source substances).
The selection of these analogues for read-across is predicated on their structural similarity and a common metabolic pathway, which suggests a comparable toxicological profile. All three compounds are aromatic aldehydes with alkyl substitutions on the phenyl ring, differing primarily in the length and branching of the alkyl chain and the proximity of the aldehyde group to the ring. This structural relationship forms the basis of the read-across hypothesis.
Physicochemical Properties: A Foundation for Read-Across
A comparison of the physicochemical properties of the target and source substances is fundamental to justifying the read-across approach. These properties influence the absorption, distribution, metabolism, and excretion (ADME) profile of a chemical and, consequently, its toxicological behavior.
| Property | This compound | 3-(p-isopropylphenyl)propionaldehyde | p-tert-butyldihydrocinnamaldehyde |
| CAS Number | 4395-92-0[1] | 7775-00-0 | 18127-01-0[2] |
| Molecular Formula | C₁₁H₁₄O[1] | C₁₂H₁₆O | C₁₃H₁₈O[2] |
| Molecular Weight ( g/mol ) | 162.23[1] | 176.25 | 190.28[2] |
| Boiling Point (°C) | 248.94 (estimate)[3] | 136 @ 16 Torr | 111 @ 5.00 mm Hg |
| Density (g/cm³) | 0.9411 (estimate)[3] | 0.946 (predicted) | ~0.938 - 0.961 |
| LogP | 3.12 | 3.5 | Not Available |
Toxicological Data Comparison
The toxicological assessment of this compound relies on data from its analogues for key endpoints, including genotoxicity and repeated dose toxicity.
Genotoxicity Assessment
The potential of a substance to induce genetic mutations is a critical toxicological endpoint. For this compound, the genotoxicity assessment is based on read-across data from 3-(p-isopropylphenyl)propionaldehyde.
| Test | This compound | 3-(p-isopropylphenyl)propionaldehyde |
| Bacterial Reverse Mutation Assay (Ames Test) | Not tested directly. Read-across from 3-(p-isopropylphenyl)propionaldehyde is used.[1] | Result: Non-mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA, with and without metabolic activation.[1] |
| In Vitro Micronucleus Test | Not tested directly. Read-across from 3-(p-isopropylphenyl)propionaldehyde is used.[1] | Result: Non-clastogenic in an in vitro micronucleus test conducted in accordance with OECD TG 487.[1] |
Based on these results, this compound is not expected to be genotoxic.[1]
Repeated Dose Toxicity
The assessment of systemic toxicity following repeated exposure for this compound is based on data from p-tert-butyldihydrocinnamaldehyde.
| Study | This compound | p-tert-butyldihydrocinnamaldehyde |
| 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 422) | Not tested directly. Read-across from p-tert-butyldihydrocinnamaldehyde is used. | NOAEL: 5 mg/kg/day in a GLP and OECD 422-compliant study in rats.[4] No treatment-related mortality or adverse effects on clinical signs, body weight, food consumption, functional observation battery, motor activity, organ weights, hematology, or clinical chemistry were observed.[4] |
The No Observed Adverse Effect Level (NOAEL) of 5 mg/kg/day for p-tert-butyldihydrocinnamaldehyde is used to support the safety assessment of this compound.[5] A reference dose (RfD) of 0.045 mg/kg/day has been derived for this compound based on this read-across data.[5]
Experimental Protocols
The toxicological studies for the source substances were conducted following standardized international guidelines to ensure data quality and reliability.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2uvrA).
-
Method: Plate incorporation method. The test substance is mixed with the bacterial culture and molten top agar, and poured onto minimal glucose agar plates.
-
Metabolic Activation: The assay is performed with and without the addition of a post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254) to simulate mammalian metabolism.
-
Exposure: Plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[6]
-
Method: Cells are exposed to the test substance for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration.
-
Metabolic Activation: The short exposure is conducted with and without an exogenous metabolic activation system (S9).
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.[6]
-
Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) in binucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.[6]
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance, including effects on reproduction and development.
-
Test Species: Typically rats (e.g., Sprague-Dawley).[4]
-
Administration: The test substance is administered daily by gavage for a period of at least 28 days for males and throughout pre-mating, mating, gestation, and lactation for females.[4]
-
Dose Groups: At least three dose levels and a control group are used.[7]
-
Observations: Include clinical signs, body weight, food and water consumption, functional observation battery (FOB), motor activity, hematology, clinical chemistry, and gross and microscopic pathology. Reproductive and developmental parameters such as mating performance, fertility, gestation length, and pup viability and growth are also assessed.
-
Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose at which no biologically significant adverse effects are observed.
Signaling Pathways and Mechanism of Toxicity
Aromatic aldehydes are known to elicit cellular responses through interaction with specific signaling pathways, primarily related to oxidative stress.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[1][8]
Caption: Keap1-Nrf2 signaling pathway activation by aromatic aldehydes.
Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1] Aromatic aldehydes, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that inhibits Nrf2 degradation.[3][9] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of target genes.[8] This, in turn, upregulates the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins, which helps to mitigate cellular damage from oxidative stress.[1][8]
Experimental and Logical Workflows
The toxicological assessment of this compound follows a structured workflow that integrates existing data through a read-across approach.
Caption: Logical workflow for the read-across assessment of this compound.
This workflow illustrates the process of identifying data gaps for the target substance, justifying the use of read-across based on structural and physicochemical similarities to the source substances, utilizing the existing toxicological data from the source substances, and ultimately conducting a risk assessment for the target substance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Saturated and aromatic aldehydes originating from skin and cutaneous bacteria activate the Nrf2-keap1 pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 4-Isopropylphenylacetaldehyde as a Floral Fragrance Ingredient
Introduction: 4-Isopropylphenylacetaldehyde, also known as Cumylacetaldehyde, is an aromatic aldehyde utilized in the fragrance and flavor industries for its distinct scent profile.[1][2] This guide provides a comprehensive benchmark of its performance characteristics against other common floral aldehydes. The objective is to offer researchers and formulators a data-driven comparison to aid in ingredient selection for various applications, from fine fragrances to functional products like soaps and detergents. The analysis covers olfactive profiles, physicochemical properties, stability, and crucial safety and regulatory data.
Olfactive Profile Analysis
This compound possesses a complex scent described as having characteristic bark, citrus, woody, and floral notes with a bittersweet, fruity facet.[2][3] This profile positions it within the broad category of floral aldehydes, which are foundational in creating fresh, clean, and effervescent qualities in fragrances.[4][5] These aldehydes are known to "lift" a composition, adding a radiant and luminous halo to floral accords like lily of the valley, jasmine, and rose.[4][5]
The performance of this compound is compared against several key alternatives:
-
Bourgeonal™: A powerful and diffusive fresh floral muguet (lily of the valley) ingredient with a distinct watery, green character.[6][7]
-
Lilial® (p-tert-Butyl-alpha-methylhydrocinnamic aldehyde): A classic synthetic aldehyde known for its intense, sweet, and clean muguet scent.[8] Its use is now heavily restricted due to regulatory changes.[9]
-
Lyral® (4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde): Once a cornerstone for creating lily, cyclamen, and lilac notes, this ingredient is also now largely banned due to significant skin sensitization potential.[10][11]
-
Cyclamen Aldehyde: Provides fresh, green, and watery top notes reminiscent of cucumber and melon, essential for lily of the valley and lilac accords.[12]
Physicochemical and Performance Data
The physical and chemical properties of an aroma chemical directly influence its behavior in a formulation, including its diffusion, tenacity (longevity), and overall impact.
Table 1: Physicochemical and Olfactive Properties of Selected Floral Aldehydes
| Ingredient | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Olfactive Profile |
|---|---|---|---|---|---|
| This compound | 4395-92-0 | C₁₁H₁₄O | 162.23 | >200[13] | Floral, citrus, woody, bark-like, bittersweet[2][3] |
| Bourgeonal™ | 18127-01-0 | C₁₃H₁₈O | 190.28 | 207[14] | Powerful, fresh floral muguet, watery, green[6][7] |
| Lilial® | 80-54-6 | C₁₄H₂₀O | 204.31 | N/A | Intense floral muguet, sweet, aldehydic, clean, soapy[8] |
| Lyral® | 31906-04-4 | C₁₃H₂₂O₂ | 210.31 | N/A | Soft floral, lily of the valley, cyclamen, lilac[10] |
| Cyclamen Aldehyde | 103-95-7 | C₁₃H₁₈O | 190.28 | 270 | Fresh, green, watery, cucumber, melon, floral[12] |
Table 2: Performance and Stability Summary
| Ingredient | Tenacity on Blotter | Stability in Soap/Detergents (Alkaline) | Stability in Acidic Media | General Remarks |
|---|---|---|---|---|
| This compound | Moderate (Data not specified) | Reported for use in soap and detergents[2] | Prone to oxidation[15] | Versatile use in fragrance, flavor, and pharmaceutical industries[2] |
| Bourgeonal™ | Several weeks[6] | Good stability reported in soap and detergent bases[6][14] | Good | Valued for its powerful, diffusive, and substantive character[6] |
| Lilial® | High | Good stability in alkaline media[16] but can be unstable in some bases[17] | Moderate | Performance is overshadowed by significant regulatory restrictions[9] |
| Lyral® | High | Moderate | Moderate | Use is now largely obsolete due to being a potent skin sensitizer[10] |
| Cyclamen Aldehyde | > 70 hours[12] | Known to be unstable; less stable than Lilial[15][17] | Unstable; prone to air oxidation[15] | Effective for fresh top notes but requires careful formulation due to instability[12] |
Safety and Regulatory Profile
The selection of a fragrance ingredient is critically dependent on its safety profile and regulatory status. Over the past decade, several widely used floral aldehydes have faced severe restrictions.
Table 3: Safety and Regulatory Status
| Ingredient | Skin Sensitization Potential | Other Toxicological Concerns | EU Regulatory Status (as of late 2025) | IFRA Standards |
|---|---|---|---|---|
| This compound | Can cause skin and eye irritation with prolonged exposure[2] | No major concerns at current use levels per RIFM assessment[13] | Permitted | Standards and concentration limits are provided by IFRA based on RIFM safety assessments[13] |
| Bourgeonal™ | Potential irritant, should be handled with care[18] | None specified | Permitted | Use levels up to 5% are suggested[6] |
| Lilial® | Identified as a skin sensitizer[8][19] | Classified for reproductive toxicity[9] | Banned in cosmetic products since March 2022[9] | Standard is effectively a prohibition for cosmetic use in the EU |
| Lyral® | Recognized as a significant skin allergen[10][11][20] | None specified | Banned in cosmetic products[10] | Standard is effectively a prohibition for cosmetic use in the EU |
| Cyclamen Aldehyde | Potential sensitizer | None specified | Permitted | Restricted to a maximum of 0.95% in finished products (IFRA 51st Amendment)[12] |
Experimental Protocols
Objective performance evaluation relies on standardized experimental methodologies. Below are protocols for key assessments in fragrance benchmarking.
Sensory Evaluation Protocol (Olfactive Tenacity and Character)
-
Objective: To assess the odor profile and longevity of the fragrance ingredient on a neutral substrate.
-
Methodology:
-
Prepare a 10% dilution of the fragrance ingredient in a high-purity, odorless solvent (e.g., ethanol or dipropylene glycol).
-
Dip a standardized paper smelling strip (blotter) into the solution to a depth of 1 cm and remove it immediately.
-
A panel of trained sensory experts evaluates the blotter at specific time intervals:
-
Initial (t=0): Evaluation of the "top notes" and initial impact.
-
t=2 hours: Evaluation of the "heart" or "middle notes."
-
t=8 hours, t=24 hours, and subsequent 24-hour intervals: Evaluation of the "base notes" and tenacity (odor life).[21]
-
-
Panelists record descriptors for the olfactive character and rate the odor intensity on a labeled magnitude scale.
-
The tenacity is defined as the last time point at which the characteristic odor is still clearly perceptible.
-
Accelerated Stability Testing in a Cosmetic Base (e.g., Lotion)
-
Objective: To predict the long-term chemical and physical stability of the fragrance ingredient in a finished product.
-
Methodology:
-
Incorporate the fragrance ingredient into a standardized cosmetic base (e.g., an oil-in-water lotion) at a typical use concentration (e.g., 0.5%).
-
Package the samples in both the intended final packaging and an inert container (e.g., a glass jar) to assess product-package compatibility.[22]
-
Store the samples under a range of controlled conditions, including:[23][24]
-
Accelerated: 45°C for 3 months (often used to predict a 2-year shelf life at room temperature).
-
Real-Time/Control: 25°C.
-
Freeze-Thaw Cycling: 24 hours at -5°C followed by 24 hours at 25°C, repeated for 3-5 cycles to assess emulsion stability.
-
-
At set intervals (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples for key parameters against a control sample stored at 4°C.[22][25]
-
Organoleptic properties: Appearance, color, and odor.
-
Physicochemical properties: pH, viscosity, and signs of phase separation (emulsion instability).
-
-
Visualized Workflows and Decision Models
Diagram 1: Fragrance Performance Evaluation Workflow
The following diagram illustrates the systematic process for evaluating a fragrance ingredient's performance from initial characterization to final assessment.
Caption: A workflow for comprehensive fragrance ingredient performance evaluation.
Diagram 2: Decision Tree for Fragrance Aldehyde Selection
This diagram presents a logical model for selecting an appropriate floral aldehyde based on application, stability, and regulatory requirements.
Caption: A decision model for selecting a floral aldehyde ingredient.
Conclusion
This compound presents itself as a viable and versatile floral aldehyde. Its olfactive profile, combining citrus, woody, and floral elements, allows for broad application. Crucially, in the current regulatory climate, its favorable safety profile offers a significant advantage over historically popular but now restricted materials like Lilial and Lyral.[9][13] While it may not possess the same singular power and substantivity as Bourgeonal, its utility in soap and detergent applications makes it a valuable component in a formulator's palette.[2] However, like many aldehydes, its stability, particularly against oxidation, must be carefully considered and evaluated within the final product matrix to ensure optimal performance throughout the product's lifecycle.[15]
References
- 1. WHO | JECFA [apps.who.int]
- 2. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 4. whowhatwear.com [whowhatwear.com]
- 5. mairfragrance.com [mairfragrance.com]
- 6. Bourgeonal | Givaudan [givaudan.com]
- 7. Perfumers Apprentice - Bourgeonal (Givaudan) [shop.perfumersapprentice.com]
- 8. Lysmal / Lilial (80-54-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. Lilial | The Fragrance Conservatory [fragranceconservatory.com]
- 10. nbinno.com [nbinno.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. fraterworks.com [fraterworks.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. ScenTree - Bourgeonal™ (CAS N° 18127-01-0) [scentree.co]
- 15. US3548006A - Aldehydes useful in perfumery - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. ScenTree - Lilial® (CAS N° 80-54-6) [scentree.co]
- 18. CAS 18127-01-0: Bourgeonal | CymitQuimica [cymitquimica.com]
- 19. Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lyral | The Fragrance Conservatory [fragranceconservatory.com]
- 21. perfumersworld.com [perfumersworld.com]
- 22. makingcosmetics.com [makingcosmetics.com]
- 23. oxfordbiosciences.com [oxfordbiosciences.com]
- 24. Stability Testing for Cosmetic Products [intertek.com]
- 25. certified-laboratories.com [certified-laboratories.com]
Safety Operating Guide
Safe Disposal of 4-Isopropylphenylacetaldehyde: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, procedural instructions for the safe disposal of 4-Isopropylphenylacetaldehyde, addressing handling, spill containment, and final disposal protocols.
Key Safety and Physical Data
Adherence to safety protocols begins with understanding the physical and hazardous properties of this compound. The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value | Source |
| Molecular Formula | C11H14O | ChemicalBook[2] |
| Molecular Weight | 162.23 g/mol | ChemicalBook[2] |
| Melting Point | 59 - 61 °C (138 - 142 °F) | Sigma-Aldrich[1] |
| Boiling Point | 212 - 213 °C (414 - 415 °F) | Sigma-Aldrich[1] |
| Flash Point | 93 °C (199.4 °F) | Fisher Scientific[3] |
| Partition Coefficient (log Pow) | 2.90 (experimental) | Sigma-Aldrich[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also harmful to aquatic life.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[1][4] If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste.[5] It is also critical to avoid mixing it with incompatible chemicals in the same waste container.
Step 2: Waste Containment and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for hazardous waste.[6] The container must have a secure, tightly closing lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5] Also, include the concentration and any other components in the waste mixture.
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat, sparks, and open flames.[3][7]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
For a Solid Spill:
-
For a Liquid Spill (if melted):
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Essential Safety and Operational Guide for Handling 4-Isopropylphenylacetaldehyde
For Immediate Use by Laboratory Professionals in Research and Drug Development
This guide provides critical safety and logistical information for the handling of 4-Isopropylphenylacetaldehyde (CAS No. 4395-92-0). The following procedures are designed to ensure the safety of all personnel and to establish clear operational and disposal plans.
Chemical Properties and Hazards
This compound is an aromatic aldehyde. While not classified as highly toxic, it can cause skin and eye irritation upon prolonged exposure.[1] It is also a combustible liquid. Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 4395-92-0 | [2] |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Clear yellow to green liquid | [3] |
| Odor | Characteristic bark odor | [2] |
| Flash Point | 95°C (203°F) | [1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are recommended for prolonged contact.[4] Nitrile gloves may be used for short-term splash protection but should be changed immediately upon contact.[5] | Aromatic hydrocarbons can degrade many glove materials; butyl rubber offers good resistance to aldehydes.[4][6] |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. | Protects against splashes and potential vapors. |
| Skin and Body Protection | Laboratory coat and, when handling larger quantities, a chemical-resistant apron . | Provides a barrier against spills and splashes. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood . For situations with potential for significant vapor exposure, use a NIOSH-approved respirator with an organic vapor cartridge . | Aldehyde vapors can be irritating to the respiratory system. |
DOT Diagram: PPE Selection Logic
Caption: PPE selection is based on the potential routes of exposure.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Use spark-proof tools.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Store away from sunlight, heat, open flames, and other ignition sources.[1]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[7]
DOT Diagram: Handling and Storage Workflow
Caption: Workflow for receiving, storing, and handling the chemical.
Spill Management Plan
In the event of a spill, a quick and informed response is critical.
Minor Spill (less than 100 mL in a fume hood):
-
Alert others in the immediate area.
-
Contain the spill with absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[8]
-
Clean the area by working from the outside of the spill inwards to prevent spreading.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
Ventilate the area well.
Major Spill (outside a fume hood or larger volume):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Isolate the area by closing doors.
-
Remove all ignition sources.
-
Wait for trained emergency response personnel to handle the cleanup.
DOT Diagram: Spill Response Decision Tree
References
- 1. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound CAS#: 4395-92-0 [m.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fac.uncg.edu [fac.uncg.edu]
- 7. fishersci.com [fishersci.com]
- 8. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
